Glycopyrrolate
描述
Historical Context and Evolution of Muscarinic Antagonist Research
The history of muscarinic antagonist research dates back to the study of natural products like atropine (B194438), derived from the Atropa belladonna plant. These early investigations laid the groundwork for understanding the role of acetylcholine (B1216132) and its receptors in physiological functions. The development of synthetic anticholinergic agents aimed to refine the therapeutic profiles seen with natural compounds, potentially reducing undesirable effects and improving target specificity. Glycopyrrolate emerged from these efforts to create anticholinergic agents with a reduced capacity to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) effects. rmtcnet.com Early uses of this compound included reducing gastric acid and salivary secretions, as well as reversing neuromuscular blockade. nih.gov More recently, its utility as a bronchodilator in conditions like asthma and chronic obstructive pulmonary disease (COPD) has been explored and established. nih.govresearchgate.net
Significance of Quaternary Ammonium (B1175870) Structure in Pharmacological Profiles
The chemical structure of this compound is characterized by a quaternary ammonium group. dovepress.comwikipedia.org This structural feature is crucial to its pharmacological profile. Quaternary ammonium compounds possess a permanently charged nitrogen atom, which significantly impacts their physicochemical properties, including polarity and lipid solubility. swineweb.commdpi.com
This positive charge plays a key role in the interaction of this compound with muscarinic receptors, which have negatively charged components at their binding sites. mdpi.comrsc.orgontosight.ai The quaternary ammonium group enhances ionic interactions with these receptor sites, contributing to strong binding affinity. scbt.com
Furthermore, the charged nature of quaternary ammonium compounds like this compound generally limits their ability to readily cross biological membranes, including the blood-brain barrier and the placenta. wikipedia.orgnih.govslideshare.netbmj.com This restricted permeability is a defining characteristic of this compound's pharmacological profile, contributing to its primarily peripheral effects and a lower incidence of CNS-related side effects compared to tertiary amines like atropine. wikipedia.orgnih.govslideshare.netmdpi.com While some research explores the potential for quaternary ammonium compounds to influence blood-brain barrier permeability in the context of drug delivery systems, this typically involves complex formulations like nanoparticles and does not reflect the inherent permeability of the isolated this compound molecule. nih.govresearchgate.netacs.orgcuni.cz
The significance of the quaternary ammonium structure in receptor binding has also been studied in other contexts, such as nicotinic acetylcholine receptors and potassium channels, where the positive charge interacts with electron-rich aromatic residues or membrane-stabilizing cations. mdpi.comcolorado.edunih.gov
Contemporary Research Trajectories and Unanswered Questions in this compound Pharmacology
Contemporary research on this compound pharmacology continues to explore its applications and refine the understanding of its mechanisms. While its role as a muscarinic antagonist is well-established, research delves into its specific interactions with muscarinic receptor subtypes (M1-M5). Studies have shown that this compound binds with high affinity to muscarinic receptors. nih.govdovepress.comgeneesmiddeleninformatiebank.nlfda.gov Some research indicates a four- to five-fold higher selectivity for human M1 and M3 receptors compared to the human M2 receptor in in vitro studies, although other studies suggest no selectivity across M1-M3 receptors. nih.govdovepress.comgeneesmiddeleninformatiebank.nlnih.gov This area of receptor subtype selectivity and its functional implications remains a subject of ongoing investigation.
Kinetic studies have also provided insights into this compound's pharmacological profile, showing that it dissociates slowly from muscarinic receptors, particularly M3 and M1, which contributes to its long duration of action. nih.govdovepress.comgeneesmiddeleninformatiebank.nl This slow dissociation profile is a key factor in its efficacy as a long-acting bronchodilator. nih.govdovepress.comcopdfoundation.org
Despite the advancements, several research gaps and unanswered questions persist. While clinical studies have demonstrated the efficacy of this compound in conditions like COPD and sialorrhea, research is ongoing to fully elucidate the long-term benefits and to compare its effectiveness directly against all relevant comparators, such as botulinum toxin for sialorrhea. nih.govcda-amc.ca The impact of this compound treatment on patient-reported outcomes, such as health-related quality of life, is another area where more comprehensive data is needed. nih.gov Furthermore, while the peripheral action due to limited blood-brain barrier penetration is a known advantage, the precise extent of this penetration under various physiological and pathological conditions, and the potential for subtle CNS effects, may warrant further investigation. The development of novel formulations, such as nebulized this compound, also necessitates continued pharmacological research to understand their specific pharmacokinetic and pharmacodynamic profiles. dovepress.com
Research also continues into the structure-activity relationships of muscarinic antagonists, including this compound analogues, to potentially identify compounds with improved selectivity or altered kinetic profiles. ingentaconnect.commdpi.commdpi.com
Here is a summary of some research findings on this compound's receptor binding:
| Receptor Subtype | Equilibrium Binding Affinity Constant (pKi) dovepress.comgeneesmiddeleninformatiebank.nlfda.gov | Dissociation Half-life (min) dovepress.comgeneesmiddeleninformatiebank.nl | Kinetic Off-rate (per minute) dovepress.comgeneesmiddeleninformatiebank.nl |
| Human M1 | 9.60 – 9.81 | 13.9 | 0.05 |
| Human M2 | 8.70 – 9.25 | 1.07 | 0.646 |
| Human M3 | 9.47 – 9.64 | 11.4 | 0.061 |
| M4 | 9.05 fda.gov | Not specified | Not specified |
| M5 | 8.96 fda.gov | Not specified | Not specified |
Note: pKi values represent the negative logarithm of the equilibrium dissociation constant (Ki). Higher pKi values indicate higher binding affinity.
This table illustrates the differential binding affinities and kinetic profiles of this compound across different muscarinic receptor subtypes, highlighting areas of potential selectivity and contributing to the understanding of its prolonged action.
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023109 | |
| Record name | Glycopyrrolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-51-0 | |
| Record name | Glycopyrrolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycopyrrolate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycopyrrolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycopyrronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Pharmacology of Glycopyrrolate
Mechanisms of Action at Muscarinic Cholinergic Receptors
Glycopyrrolate primarily exerts its effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors. hmdb.camedsafe.govt.nzfda.govcancer.govnih.govpatsnap.comoup.comwikipedia.org This competitive antagonism forms the basis of its therapeutic applications.
Competitive Antagonism of Acetylcholine Binding
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. hmdb.cancats.iocancer.govacademicmed.orgpatsnap.comoup.com It competes with the endogenous neurotransmitter, acetylcholine, for binding sites on these receptors. nih.govoup.com By binding to the receptor, this compound prevents acetylcholine from activating it, thereby inhibiting the downstream signaling pathways that would normally be triggered by acetylcholine binding. hmdb.camedsafe.govt.nzfda.govcancer.govnih.govpatsnap.com This competitive inhibition is a key mechanism by which this compound reduces parasympathetic tone in various tissues. nih.govwikipedia.org
Muscarinic Receptor Subtype Selectivity and Affinity (e.g., M3 over M2 in pulmonary system)
Muscarinic receptors are classified into five subtypes: M1, M2, M3, M4, and M5. fda.govresearchgate.net this compound demonstrates affinity for multiple muscarinic receptor subtypes. fda.govresearchgate.netfda.gov While some studies suggest a similar affinity across M1-M5 receptors, others indicate variations in affinity depending on the tissue and experimental conditions. fda.govfda.govnih.gov
In the pulmonary system, M3 receptors are predominantly responsible for bronchoconstriction and airway secretions, while M2 receptors on cholinergic nerve endings inhibit acetylcholine release and protect against bronchoconstriction. drugbank.comarchbronconeumol.orgtandfonline.com this compound is noted for preferentially binding to M3 receptors over M2 receptors in the airways, which is considered advantageous for bronchodilation by targeting the receptors responsible for smooth muscle contraction while minimizing the blockade of inhibitory M2 receptors. archbronconeumol.orgtandfonline.comresearchgate.net This M3 selectivity over M2 in the pulmonary system contributes to its efficacy as a bronchodilator in conditions like chronic obstructive pulmonary disease (COPD). archbronconeumol.orgresearchgate.net
Studies have reported varying affinity constants (Ki or pKi values) for this compound across different muscarinic receptor subtypes. Some data suggest high affinity for M1 and M3 receptors compared to M2 receptors. fda.govresearchgate.netnih.govnih.govgeneesmiddeleninformatiebank.nl
| Receptor Subtype | Affinity (pKi or pA2/pKB) | Source Tissue/Cells |
| M1 | 9.60 - 9.81 | Human/CHO cells, Rat cerebral cortex |
| M2 | 8.16 - 9.25 | Human/CHO cells, Rat heart |
| M3 | 9.47 - 10.31 | Human/CHO cells, Guinea pig ileum, Rat salivary glands |
| M4 | 9.05 | CHO cells |
| M5 | 8.96 | CHO cells |
Note: Affinity values can vary depending on the experimental method and tissue source. pKi, pA2, and pKB values represent negative logarithm of the equilibrium dissociation constant (Ki) or antagonist potency, with higher values indicating greater affinity/potency.
Molecular Interactions and Ligand-Receptor Binding Kinetics
This compound binds to a common binding site on the muscarinic receptor, competing with acetylcholine. oup.com This binding occurs in a cleft formed by the receptor's transmembrane helices. oup.com The interaction is typically described as competitive and reversible. fda.gov
Kinetic studies have investigated the association and dissociation rates of this compound from muscarinic receptors. In human airway smooth muscle, this compound has been shown to dissociate slowly from muscarinic receptors, which may contribute to its long duration of action. nih.govselleckchem.com The dissociation half-life of this compound varies among receptor subtypes; for instance, it dissociates slower from M3 and M1 receptors compared to M2 receptors. tandfonline.comgeneesmiddeleninformatiebank.nl This differential dissociation kinetic, particularly the faster dissociation from M2 receptors, is hypothesized to reduce the potential for prolonged presynaptic M2 blockade, which could otherwise counteract the bronchodilatory effect. tandfonline.com
| Receptor Subtype | Dissociation Half-life (min) | Kinetic Off-rate (per min) |
| M1 | 13.9 | 0.05 |
| M2 | 1.07 | 0.646 |
| M3 | 11.4 | 0.061 |
Note: Data based on in vitro studies using human muscarinic receptors expressed in CHO cells. tandfonline.comgeneesmiddeleninformatiebank.nl
Receptor Distribution and Tissue-Specific Pharmacological Effects
Muscarinic receptors are widely distributed throughout the body, mediating the effects of the parasympathetic nervous system. This compound's action on these receptors leads to tissue-specific pharmacological effects. hmdb.camedsafe.govt.nzfda.govcancer.govmdpi.com
Autonomic Effector Cell Modulation (Smooth Muscle, Cardiac Muscle, Exocrine Glands)
This compound inhibits cholinergic transmission in autonomic effector cells, including those in smooth muscle, cardiac muscle, and exocrine glands. hmdb.camedsafe.govt.nzfda.govcancer.gov
Smooth Muscle: this compound causes relaxation of smooth muscles that are innervated by cholinergic nerves or respond to acetylcholine. hmdb.camedsafe.govt.nzfda.govcancer.gov This includes smooth muscle in the gastrointestinal tract, bladder, and airways. hmdb.cacancer.govpatsnap.commdpi.com In the airways, blockade of M3 receptors on smooth muscle leads to bronchodilation. fda.govresearchgate.net In the gastrointestinal tract, it reduces motility and prevents spasms. hmdb.cacancer.gov
Cardiac Muscle: this compound affects cardiac muscle by blocking muscarinic receptors, primarily the M2 subtype, which are abundant in the heart. wikipedia.orgmdpi.comdtic.mil This blockade can lead to an increase in heart rate by inhibiting the parasympathetic tone mediated by the vagus nerve at the sinoatrial (SA) node. wikipedia.orgmdpi.comdroracle.aimhmedical.com
Exocrine Glands: this compound significantly inhibits secretions from exocrine glands, such as salivary, sweat, gastric, and respiratory glands. hmdb.camedsafe.govt.nzfda.govcancer.govnih.govpatsnap.commdpi.com This effect is largely mediated by the blockade of M3 receptors, which are prevalent in these glands. patsnap.comdrugbank.commdpi.com The reduction in salivary and respiratory secretions is a key clinical application of this compound. ncats.iomedsafe.govt.nzfda.govcancer.govnih.govresearchgate.net
Sinoatrial and Atrioventricular Node Receptor Dynamics
The heart rate and conduction are significantly influenced by muscarinic receptors, particularly at the sinoatrial (SA) and atrioventricular (AV) nodes. hmdb.camedsafe.govt.nzfda.govcancer.govmdpi.com M2 receptors are the predominant subtype in the heart, mediating the negative chronotropic (heart rate slowing) and dromotropic (conduction velocity slowing) effects of acetylcholine. wikipedia.orgmdpi.comdtic.mil
This compound blocks these M2 receptors at the SA and AV nodes. hmdb.camedsafe.govt.nzfda.govcancer.gov By antagonizing the action of acetylcholine, this compound reduces the parasympathetic influence on the heart, leading to an increase in heart rate and enhanced AV nodal conduction. wikipedia.orgmdpi.comdroracle.aimhmedical.com This effect is particularly noticeable when parasympathetic tone is high, such as during anesthesia or in response to certain drugs. fda.govnih.govmhmedical.com While this compound has a lower affinity for M2 receptors compared to M1 and M3 in some contexts, its action at cardiac M2 receptors is responsible for its effects on heart rate and conduction. nih.govnih.govgeneesmiddeleninformatiebank.nldroracle.ai
Limited Central Nervous System Penetration and Effects
A key pharmacological characteristic of this compound is its limited ability to cross the blood-brain barrier. nih.govslideshare.netdrugs.comfda.govnih.govpatsnap.comdroracle.ai This is primarily attributed to its chemical structure as a quaternary ammonium (B1175870) compound, which is highly polar. nih.govdrugs.comfda.govmedsafe.govt.nz This polarity restricts its passage across the lipid membranes that constitute the blood-brain barrier, in contrast to less polar tertiary amines like atropine (B194438) and scopolamine, which penetrate the CNS more readily. drugs.comfda.govmedsafe.govt.nz
Due to this limited CNS penetration, this compound is less likely to cause central anticholinergic effects compared to tertiary amine anticholinergics. nih.govdrugs.comnih.govpatsnap.com While muscarinic receptor sites are present in various brain regions, including the cerebral cortex, thalamus, hippocampus, and reticular activating system, the peripheral action of this compound is favored. nih.gov The reduced likelihood of CNS effects makes this compound particularly suitable for conditions where peripheral muscarinic blockade is desired without significant central impact. nih.govdroracle.ai
Cellular Signaling Pathways Modulated by Muscarinic Receptor Blockade
Muscarinic receptors mediate cellular responses through coupling with G proteins. hmdb.cadrugbank.commdpi.comcas.cz The five subtypes (M1-M5) are coupled to different classes of G proteins, leading to distinct intracellular signaling cascades. mdpi.comcas.cz this compound, by blocking these receptors, inhibits the downstream signaling pathways that would normally be activated by acetylcholine.
M1, M3, and M5 Receptors: These receptors are primarily coupled to G proteins of the Gq/11 class. mdpi.comcas.cznih.govwikipedia.orgwikipedia.orgoup.com Activation of Gq/11 leads to the activation of phospholipase C-β (PLC-β). nih.govwikipedia.orgwikipedia.orgoup.combiorxiv.orgatsjournals.org PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane, generating two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.govwikipedia.orgwikipedia.orgoup.combiorxiv.orgatsjournals.org IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. nih.govbiorxiv.org Elevated intracellular calcium and DAG together activate protein kinase C (PKC). nih.govwikipedia.orgbiorxiv.orgatsjournals.orgtandfonline.com M1 receptor activation can also influence potassium channels. hmdb.cadrugbank.combiorxiv.org Blocking M1, M3, and M5 receptors with this compound inhibits these calcium mobilization and PKC activation pathways.
M2 and M4 Receptors: These receptors are primarily coupled to G proteins of the Gi/o class. mdpi.comcas.czoup.comwikipedia.org Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.commdpi.comcas.czoup.comwikipedia.org M2 receptors also modulate G protein-coupled inwardly-rectifying potassium channels (GIRK channels) via the βγ subunits of the Gi protein, leading to an outward potassium current and hyperpolarization of the cell membrane, particularly in cardiac pacemaker cells, which slows heart rate. cas.czwikipedia.org Blocking M2 and M4 receptors with this compound counteracts these inhibitory effects on adenylyl cyclase and the modulation of potassium channels.
The specific cellular responses modulated by this compound depend on the predominant muscarinic receptor subtypes present in a given tissue. For instance, M3 receptors are predominantly responsible for bronchoconstriction and airway secretions, as well as secretions from salivary, sweat, and gastric glands. drugbank.com Blocking M3 receptors decreases these secretions and promotes bronchodilation. patsnap.comnih.gov In the heart, M2 receptors are the principal subtype and mediate the slowing of heart rate. cas.cztandfonline.comwikipedia.org this compound's antagonism at M2 receptors can lead to an increase in heart rate. nih.govmhmedical.com
Research findings highlight the differential effects of this compound on various muscarinic receptor subtypes. For example, studies have analyzed the potency of this compound in blocking responses mediated by different subtypes in vitro. nih.gov
| Muscarinic Receptor Subtype | Primary G Protein Coupling | Key Signaling Pathways Modulated by Agonist Activation | Effect of this compound (Antagonist) |
| M1 | Gq/11 | PLC activation, IP3/DAG production, Ca2+ release, PKC activation, K+ channel modulation mdpi.comcas.cznih.govwikipedia.orgoup.combiorxiv.orgwikipedia.org | Inhibition of PLC activation, Ca2+ release, PKC activation, K+ channel modulation mdpi.comcas.cznih.govwikipedia.orgoup.combiorxiv.org |
| M2 | Gi/o | Inhibition of Adenylyl Cyclase, decreased cAMP, GIRK channel modulation drugbank.commdpi.comcas.czoup.comtandfonline.comwikipedia.org | Counteraction of Adenylyl Cyclase inhibition, increased cAMP, altered GIRK channel modulation drugbank.commdpi.comcas.czoup.comtandfonline.comwikipedia.org |
| M3 | Gq/11 | PLC activation, IP3/DAG production, Ca2+ release, PKC activation mdpi.comcas.cznih.govwikipedia.orgwikipedia.orgoup.combiorxiv.orgatsjournals.org | Inhibition of PLC activation, Ca2+ release, PKC activation mdpi.comcas.cznih.govwikipedia.orgwikipedia.orgoup.combiorxiv.orgatsjournals.org |
| M4 | Gi/o | Inhibition of Adenylyl Cyclase, decreased cAMP mdpi.comcas.czoup.com | Counteraction of Adenylyl Cyclase inhibition, increased cAMP mdpi.comcas.czoup.com |
| M5 | Gq/11 | PLC activation, IP3/DAG production, Ca2+ release, PKC activation mdpi.comcas.cznih.govoup.combiorxiv.org | Inhibition of PLC activation, Ca2+ release, PKC activation mdpi.comcas.cznih.govoup.combiorxiv.org |
Pharmacokinetic and Pharmacodynamic Research
Investigational Pharmacokinetic Profiles
Pharmacokinetic studies of glycopyrrolate have explored its behavior following various routes of administration, detailing its absorption characteristics, distribution dynamics, metabolic pathways, and elimination kinetics.
Absorption Characteristics Across Administration Routes (e.g., Pulmonary, Oral, Intravenous)
The absorption of this compound varies significantly depending on the route of administration. Following intravenous (IV) administration, the onset of action is generally rapid, typically evident within one minute. fda.govmedsafe.govt.nz
Oral administration of this compound has demonstrated low and highly variable absolute bioavailability. In studies involving children aged 7-14 years, the mean absolute bioavailability of oral this compound tablets was approximately 3%, with a range from 1.3% to 13.3%. hres.cadrugs.com A similar pattern of low and variable relative bioavailability has been observed in adults. hres.ca The presence of a high-fat meal can markedly reduce the oral bioavailability of this compound. hres.cadrugs.com
For oral inhalation, the absolute bioavailability of glycopyrronium (B1196793) (the active moiety of this compound) is estimated to be around 40%. Of this, approximately 90% of systemic exposure is attributed to lung absorption, while 10% is due to gastrointestinal absorption. Following inhalation, the peak plasma concentration (Cmax) of glycopyrronium is typically reached within 5 minutes. fda.gov
Intramuscular (IM) administration results in a noted onset of action within 15 to 30 minutes, with peak effects occurring within approximately 30 to 45 minutes. fda.govmedsafe.govt.nz
Distribution Dynamics and Biological Barrier Permeability (e.g., Blood-Brain Barrier, Placental Barrier)
This compound exhibits rapid distribution after administration. geneesmiddeleninformatiebank.nl The highly polar quaternary ammonium (B1175870) group of this compound limits its passage across lipid membranes, including the blood-brain barrier (BBB). fda.govmedsafe.govt.nzservice.gov.ukresearchgate.net This limited BBB penetration is in contrast to non-polar tertiary amines like atropine (B194438) and scopolamine, which cross lipid barriers easily, and contributes to this compound's effects being primarily peripheral rather than central. fda.govresearchgate.net Studies in anesthetized dogs have compared the penetration of this compound and atropine across the blood-brain and placental barriers, indicating poor penetrating capacity for this compound. service.gov.ukpnas.orgfrontiersin.org
After IV administration in children aged 1 to 14 years, the mean volume of distribution of this compound is approximately 1.3 to 1.8 L/kg, with a range from 0.7 to 3.9 L/kg. hres.cadrugs.com In adults aged 60-75 years, the volume of distribution was found to be lower, at 0.42 ± 0.22 L/kg. hres.cadrugs.com Glycopyrronium is reported to be 38-44% protein bound in plasma. drugbank.com
Metabolic Pathways and Biotransformation Studies
The in vivo metabolism of this compound in humans has not been extensively studied. fda.gov However, some data suggest that a small proportion of IV this compound is excreted as one or more metabolites. hres.cadrugs.com In adult patients given a single IV dose of tritiated this compound, over 80% of the radioactivity recovered in both urine and bile corresponded to the unchanged drug. hres.cadrugs.com
Studies in animals suggest that major metabolic pathways may involve the non-enzymatic hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid residue, leading to the formation of a major circulating metabolite, M9, a racemic carboxylic acid derivative. geneesmiddeleninformatiebank.nlservice.gov.uk Several cytochrome P450 (CYP) enzymes are thought to contribute to the oxidative biotransformation of glycopyrronium. geneesmiddeleninformatiebank.nlservice.gov.ukdrugbank.com Glucuronide and/or sulfate (B86663) conjugates of this compound have also been found in the urine of humans after repeated inhalation, accounting for about 3% of the dose. fda.gov
Elimination Kinetics and Renal Excretion Research
Systemically available glycopyrronium is predominantly cleared from the plasma via renal elimination of the parent compound. fda.govgeneesmiddeleninformatiebank.nl Approximately 65-80% of an IV this compound dose was eliminated unchanged in urine in adults. hres.cadrugs.com After IV administration of a radiolabeled dose, 85% of the recovered dose was found in urine within 48 hours, with some radioactivity also recovered in bile. fda.govmedsafe.govt.nzfda.gov Over 80% of an IM dose administered to adults was recovered in urine and bile as unchanged drug, with half the IM dose excreted within 3 hours. fda.gov
Mean clearance values after IV administration in pediatric patients aged 1-14 years ranged from 1.01-1.41 L/kg/hr. hres.cadrugs.com In adults, IV clearance values were 0.54 ± 0.14 L/kg/hr. fda.govhres.cadrugs.comresearchgate.net The estimated apparent clearance from a population pharmacokinetic analysis of oral and IV data was found to be 13.2 L/hr/kg or 92.7 L/hr for a typical 70 kg subject. drugs.com Renal elimination of the parent drug accounts for about 60% to 70% of the total clearance of systemically available this compound, while metabolism and bile excretion account for the non-renal elimination. fda.gov
Renal impairment significantly affects the elimination of this compound. In a study of uremic patients undergoing renal transplantation surgery, mean AUC, mean plasma clearance, and mean 3-hour urinary excretion were significantly different compared to control patients, suggesting severely impaired elimination in renal failure. fda.govhres.cadrugs.com Systemic exposure to this compound can be markedly higher in patients with significant renal impairment compared to those with normal renal function. nih.gov
Data on the pharmacokinetics of this compound in the elderly and in patients with hepatic impairment are limited or not characterized. fda.govhres.cadrugs.commedicines.org.uk Population pharmacokinetic evaluation of adults and children administered IV or oral this compound identified no effect of gender on this compound clearance or systemic exposure. hres.cadrugs.com The pharmacokinetics by race have not been characterized. hres.cadrugs.com
Here is a summary of pharmacokinetic parameters:
| Parameter | Value (Adults, IV) | Value (Children 1-14 years, IV) | Value (Adults, Oral) | Value (Adults, IM) | Source |
| Elimination Half-life (hr) | 0.83 ± 0.13 fda.gov, 0.83 ± 0.27 researchgate.net | 0.36 - 2.17 (approx. 21.6 to 130 mins) fda.gov | 3.0 drugbank.com | 0.55 to 1.25 fda.gov | fda.govdrugbank.comresearchgate.net |
| Volume of Distribution (L/kg) | 0.42 ± 0.22 fda.govhres.cadrugs.com | 1.3 - 1.8 (range 0.7-3.9) hres.cadrugs.comdrugbank.com | - | - | fda.govhres.cadrugs.comdrugbank.com |
| Plasma Clearance (L/kg/hr) | 0.54 ± 0.14 fda.govhres.cadrugs.comresearchgate.net | 1.01 - 1.41 (range 0.32-2.22) hres.cadrugs.com | 5.28-38.95 (healthy) drugbank.com | - | fda.govhres.cadrugs.comdrugbank.comresearchgate.net |
| Absolute Bioavailability (%) | - | - | ~3% (range 1.3-13.3) hres.cadrugs.com | - | hres.cadrugs.com |
Pharmacodynamic Characterization of Therapeutic Outcomes
The pharmacodynamic characterization of this compound focuses on the relationship between the dose administered and the resulting therapeutic effects on target physiological systems. This compound is a competitive inhibitor of acetylcholine (B1216132) muscarinic receptors located on various peripheral tissues, including salivary glands, smooth muscle, cardiac muscle, the sinoatrial node, the atrioventricular node, and exocrine glands. fda.govmedsafe.govt.nzhres.cadrugs.com By preventing the stimulation of these receptors, this compound reduces the rate of salivation and diminishes the volume and free acidity of gastric secretions. fda.govdrugs.com It also controls excessive pharyngeal, tracheal, and bronchial secretions and can block cardiac vagal inhibitory reflexes. fda.govmedsafe.govt.nz
Dose-Response Relationships in Target Physiological Systems
Dose-response relationships have been explored for various effects of this compound. For inhaled this compound in patients with COPD, studies have assessed bronchodilator effects across a range of doses. A trend of greater improvement in forced expiratory volume in one second (FEV1) over time was observed with increasing doses. fda.govd-nb.info For instance, doses of 18, 9, 4.6, and 2.4 µg delivered via metered dose inhaler (MDI) demonstrated statistically significant increases in FEV1 AUC0–12 compared with placebo. d-nb.info A dose-response was also seen in the proportion of patients achieving a ≥12% improvement in FEV1. d-nb.info
Pharmacokinetic-pharmacodynamic (PK-PD) models have been developed to describe the relationship between plasma this compound concentrations and physiological effects, such as heart rate. Studies in horses, for example, have characterized the PK-PD actions during and after a constant-rate intravenous infusion, revealing significant increases in heart and respiratory rates and a delay in the frequency of bowel movements. nih.gov The relationship between plasma concentration and heart rate in this study exhibited counterclockwise hysteresis, which was adequately described using an effect compartment model. nih.gov
PK-PD models using the sigmoidal Emax model have also been used to describe the anticholinergic effect of this compound. researchgate.net
Here is a summary of dose-response findings for inhaled this compound (BID for 14 days) on FEV1 in COPD patients:
| This compound MDI Dose (µg) | FEV1 AUC0–12 Change vs. Placebo | Proportion of Patients with ≥12% FEV1 Improvement (Day 1) | Source |
| 18 | Statistically significant | Higher percentage compared to doses < 4.6 µg | d-nb.info |
| 9 | Statistically significant | Higher percentage compared to 1.2 and 0.6 µg | d-nb.info |
| 4.6 | Statistically significant | - | d-nb.info |
| 2.4 | Statistically significant | - | d-nb.info |
| 1.2 | - | - | d-nb.info |
| 0.6 | - | - | d-nb.info |
Time-Course of Action and Duration of Receptor Antagonism
The onset and duration of this compound's effects are dependent on the route of administration. Following intravenous administration, the onset of action is generally rapid, typically evident within one minute nih.govhres.cahres.ca. Intramuscular injection results in an onset of action ranging from 20 to 40 minutes, with peak effects occurring approximately 30 to 45 minutes post-administration hres.cahres.ca.
The duration of action of this compound varies depending on the specific physiological effect being measured. Vagal blocking effects typically persist for 2 to 3 hours after intravenous administration hres.cahres.ca. The antisialagogue effects, which involve the reduction of salivary secretions, have a longer duration, lasting up to 7 hours following intravenous administration hres.cahres.ca. After intramuscular injection, the duration of action generally ranges from 4 to 6 hours hres.ca.
Research comparing this compound to other anticholinergic agents highlights differences in the time course of action and receptor interaction kinetics. In isolated human airways, this compound demonstrated a more prolonged duration of action compared to ipratropium (B1672105) bromide, with an offset half-life (t½) greater than 96 minutes for this compound versus 59.2 ± 17.8 minutes for ipratropium bromide nih.govnih.gov. This prolonged duration in human airways is suggested to be linked to this compound's slow dissociation profile from human airway smooth muscle muscarinic receptors nih.govnih.gov.
In in vitro studies, this compound binds with high affinity to all bronchial muscarinic receptors (M1-M5), exhibiting a four- to fivefold higher selectivity for human M1 and M3 receptors compared to the human M2 receptor academicmed.orgdovepress.comfda.govchemsrc.com. The dissociation kinetics from these receptors also differ; this compound has dissociation half-lives of 11.4 and 13.9 minutes for M3 and M1 receptors, respectively, versus a faster 1.07 minutes for the M2 receptor dovepress.com. This rapid dissociation from M2 receptors is considered beneficial as it may avoid prolonged presynaptic blockade and thus reduce the antagonizing effect on acetylcholine release dovepress.com. The slow dissociation from M3 receptors is thought to contribute significantly to its long duration of action, particularly in the airways nih.govnih.govdovepress.comfda.gov.
Studies in rats examining muscarinic receptor binding in the lung after intratracheal administration showed that receptor binding for this compound lasted for 24 hours, similar to tiotropium (B1237716), while ipratropium binding was observed at 2 hours but not at 12 hours researchgate.nettandfonline.com.
Table 1 summarizes some comparative data on the duration of action and receptor binding kinetics.
| Comparison | Preparation/Model | This compound Offset/Duration | Comparator Offset/Duration | Notes | Source(s) |
| Duration | Human isolated airways | t½ > 96 min | Ipratropium: t½ = 59.2 min | This compound significantly more prolonged | nih.govnih.gov |
| Duration | Rat lung receptor binding | Lasted 24 hours | Ipratropium: 2 hours | Similar to tiotropium (24 hours) | researchgate.nettandfonline.com |
| Dissociation | Human M2 receptor | t½ = 1.07 min | - | Rapid dissociation | dovepress.com |
| Dissociation | Human M3 receptor | t½ = 11.4 min | - | Slow dissociation | dovepress.com |
Impact on Parasympathetic Tone and Reflex Activity
This compound exerts a significant impact on parasympathetic tone by blocking the effects of acetylcholine at muscarinic receptors in various tissues innervated by postganglionic cholinergic nerves nih.govhres.cahres.capatsnap.com. This antagonism leads to a reduction in parasympathetic activity in target organs.
One notable effect is the reduction of secretions from exocrine glands, including salivary, tracheal, bronchial, and pharyngeal glands nih.govhres.cahres.capatsnap.comdrugbank.com. This antisialagogue effect is particularly utilized in perioperative settings nih.govhres.caacademicmed.org.
This compound also influences cardiac parasympathetic tone. It can block cardiac inhibitory reflexes, such as those occurring during surgical procedures or intubation nih.govhres.cadrugbank.com. Studies evaluating heart rate variability (HRV), a measure reflecting autonomic nervous system activity, have compared the effects of this compound and atropine on cardiac vagal outflow. At higher doses, both this compound and atropine produced comparable vagal cardiac blockade, characterized by significant tachycardia and decreased HRV researchgate.netnih.gov. At lower doses, the parasympathomimetic action of this compound was less pronounced than that of atropine nih.gov. In a study in dogs, this compound produced only mild tachycardia and its effects on the frequency domain component of HRV were significantly lower than the control group e-jvc.org.
The impact on parasympathetic tone extends to the gastrointestinal tract, where this compound can reduce intestinal hypermotility hres.cahres.ca. A study in horses showed a marked and sustained delay in the frequency of bowel movements following this compound infusion researchgate.net.
This compound is also known to prevent reflex bradycardia, which can be induced by various stimuli, including vagal stimulation during surgical procedures nih.govhres.caacademicmed.orgdrugbank.com. Studies have investigated its use in suppressing the oculocardiac reflex during strabismus surgery in children, demonstrating a dose-related improvement in protection from this reflex oup.com.
In the respiratory system, the blockade of muscarinic receptors, particularly M3 receptors in the smooth muscle, leads to bronchodilation, counteracting bronchoconstriction caused by cholinergic activity fda.govtandfonline.compatsnap.comdrugbank.com.
Table 2 illustrates some observed effects on parasympathetic tone and reflex activity.
| Effect | Mechanism Involved | Observed Impact | Source(s) |
| Reduced Secretions | Muscarinic receptor blockade | Decreased salivary, tracheal, bronchial, pharyngeal secretions | nih.govhres.cahres.capatsnap.comdrugbank.com |
| Blockade of Cardiac Reflexes | Inhibition of vagal stimulation | Prevention of reflex bradycardia, blockade of cardiac inhibitory reflexes | nih.govhres.caacademicmed.orgdrugbank.com |
| Altered Heart Rate | Modulation of cardiac vagal tone | Tachycardia (dose-dependent), decreased heart rate variability at higher doses | e-jvc.orgresearchgate.netnih.govahajournals.org |
| Reduced GI Motility | Muscarinic receptor blockade | Delayed frequency of bowel movements | hres.caresearchgate.nethres.ca |
| Bronchodilation | M3 receptor antagonism in airways | Relaxation of bronchial smooth muscle, improved airflow | fda.govtandfonline.compatsnap.comdrugbank.com |
Clinical Research Applications of Glycopyrrolate
Pulmonary System Research: Chronic Obstructive Pulmonary Disease (COPD) Management
Research into glycopyrrolate's application in the pulmonary system has heavily concentrated on its role in the management of Chronic Obstructive Pulmonary Disease (COPD). As a long-acting muscarinic antagonist (LAMA), this compound targets the increased cholinergic activity observed in COPD patients, which contributes to airway narrowing. patsnap.comresearchgate.net
Bronchodilatory Efficacy and Airway Smooth Muscle Relaxation Studies
Studies have demonstrated the bronchodilatory efficacy of this compound in patients with COPD. By blocking muscarinic receptors, particularly the M3 receptors predominantly responsible for bronchoconstriction in the airways, this compound promotes relaxation of bronchial smooth muscles, leading to dilation of the airways and improved airflow. patsnap.comresearchgate.nettandfonline.com Clinical trials have shown a rapid onset of bronchodilation with inhaled this compound, with significant improvements in lung function observed as early as 5 minutes post-dose in some studies. nih.govdovepress.comtandfonline.com This rapid effect is attributed to its ability to inhibit methacholine-induced calcium release. dovepress.com
Impact on Lung Function Parameters (e.g., Forced Expiratory Volume in 1 second, FEV1)
This compound treatment has consistently shown statistically significant and clinically meaningful improvements in lung function parameters in patients with moderate-to-severe COPD. A key parameter evaluated in numerous studies is the Forced Expiratory Volume in 1 second (FEV1). tandfonline.comnih.govdovepress.comcopdfoundation.orgdovepress.com
For instance, the GEM (this compound Effect on syMptoms and lung function) studies, including GEM1 and GEM2, evaluated the efficacy of twice-daily inhaled this compound. In the GEM1 study, this compound demonstrated a statistically significant and clinically meaningful improvement in FEV1 AUC0–12h compared to placebo at week 12, with a least squares mean treatment difference of 0.139 L. tandfonline.com Similarly, the GEM2 study reported a significant improvement in FEV1 AUC0–12h with this compound versus placebo, with a treatment difference of 123 mL at Week 12, considered clinically meaningful. nih.gov Improvements in trough FEV1 have also been consistently observed across studies. tandfonline.comnih.govdovepress.comcopdfoundation.orgdovepress.com
The GOLDEN studies (GOLDEN-3 and GOLDEN-4) investigating nebulized this compound also reported statistically significant and clinically important improvements in lung function parameters compared to placebo. tandfonline.com Pooled analysis of these studies showed improved change from baseline in FEV1 with both 25 mcg and 50 mcg twice-daily doses of nebulized this compound at all tested time points. tandfonline.com
Data from clinical trials highlight the positive impact of this compound on FEV1:
| Study (Example) | This compound Dose | Comparator | FEV1 Improvement vs. Comparator (Week 12) | Statistical Significance |
| GEM1 | 15.6 µg BID | Placebo | 0.139 L (FEV1 AUC0–12h) | P<0.001 tandfonline.com |
| GEM2 | 15.6 µg BID | Placebo | 123 mL (FEV1 AUC0–12h) | P<0.001 nih.gov |
| GOLDEN 3 | 25 mcg BID | Placebo | 0.105 L (Trough FEV1) | Significant tandfonline.com |
| GOLDEN 3 | 50 mcg BID | Placebo | 0.126 L (Trough FEV1) | Significant tandfonline.com |
| GOLDEN 4 | 25 mcg BID | Placebo | 0.084 L (Trough FEV1) | Significant tandfonline.com |
| GOLDEN 4 | 50 mcg BID | Placebo | 0.082 L (Trough FEV1) | Significant tandfonline.com |
Improvements in lung function with this compound have been observed regardless of baseline disease severity and age in secondary analyses of Phase III clinical trials. dovepress.com
Reduction of Exacerbation Rates and Quality of Life Enhancements
Clinical research indicates that this compound can contribute to a reduction in COPD exacerbation rates and improvements in patients' quality of life. nih.govdovepress.comtandfonline.comaafp.org
Studies have shown that this compound decreases the likelihood of patients experiencing a moderate to severe COPD exacerbation. aafp.org For instance, compared with placebo, this compound reduced the number of COPD-related hospitalizations in clinical studies. aafp.org While some studies as monotherapy have shown a trend towards reduced exacerbations, combination therapies including this compound have more definitively demonstrated this benefit. dovepress.comresearchgate.net
Improvements in health-related quality of life (HRQoL) with this compound have been assessed using tools like the St. George's Respiratory Questionnaire (SGRQ). nih.govcopdfoundation.orgcopdfoundation.orgnih.govcopdfoundation.org In the GEM studies, this compound significantly improved SGRQ total scores compared to placebo over 12 weeks. nih.govcopdfoundation.org The GOLDEN studies also showed that nebulized this compound significantly improved SGRQ Total and component scores. copdfoundation.orgnih.gov The percentage of SGRQ responders (defined as a ≥4-point improvement in Total score) was higher with this compound compared to placebo in these studies. copdfoundation.orgnih.gov
Data on SGRQ responder rates from the GOLDEN-3 and GOLDEN-4 pooled analysis:
| Treatment Group | Percentage of SGRQ Responders |
| This compound/eFlow CS 25 mcg | 46.8% copdfoundation.orgnih.gov |
| This compound/eFlow CS 50 mcg | 41.7% copdfoundation.orgnih.gov |
| Placebo | 34.5% copdfoundation.orgnih.gov |
These improvements in HRQoL are thought to be linked to the alleviation of symptoms such as breathlessness and improved lung function. nih.govdovepress.comtandfonline.com
Combination Therapies with Long-Acting Beta-Agonists (LABAs) and Inhaled Corticosteroids (ICS)
Research has explored the benefits of combining this compound with other classes of medications used in COPD management, such as LABAs and ICS. Combining a LAMA like this compound with a LABA can enhance efficacy due to their distinct mechanisms of action targeting different receptors involved in bronchodilation. nih.govdovepress.com LABAs can also modify the release of acetylcholine (B1216132), amplifying the bronchial smooth muscle relaxation induced by LAMAs. nih.govdovepress.com
Fixed-dose combinations of this compound with LABAs, such as indacaterol/glycopyrrolate, have demonstrated significant improvements in lung function, reduction in rescue medication use, and enhancement of HRQoL compared to monotherapy. copdfoundation.orgnih.gov Studies have also investigated triple therapy combining this compound with an ICS and a LABA. An inhaled triple fixed-dose combination containing this compound, beclomethasone (B1667900), and formoterol (B127741) has shown superiority in reducing the rate of exacerbations and improving lung function compared to tiotropium (B1237716) in some trials. nih.govdovepress.com Research also suggests potential benefits of adding this compound to an existing ICS-LABA combination therapy in improving lung function. nih.govdovepress.com
Gastrointestinal System Research: Secretion Modulation and Motility
This compound's anticholinergic properties also extend to the gastrointestinal system, where research has investigated its effects on secretion modulation and motility. nih.gov
Gastric Acid Secretion Inhibition in Peptic Ulcer Pathophysiology
This compound has been studied for its ability to inhibit gastric acid secretion, a key factor in the pathophysiology of peptic ulcers. patsnap.comnih.govjournals.co.za Parietal cells in the stomach lining possess muscarinic receptors that, upon activation by acetylcholine, stimulate the release of gastric acid. patsnap.com By blocking these muscarinic receptors, this compound decreases acid production. patsnap.com
Early research explored this compound as an adjunctive therapy for peptic ulcers. nih.govdrugbank.com Studies have confirmed the efficacy of this compound in reducing gastric acid secretion, affecting both basal secretion and the response to maximal histamine (B1213489) stimulation. journals.co.za One study involving patients with duodenal ulcers treated with glycopyrronium (B1196793) (this compound) for one year found that mean basal acid output was significantly increased after cessation of treatment, suggesting that the drug had been suppressing it. nih.gov While this compound was historically used for gastrointestinal conditions including peptic ulcer disease, its use for these indications is now less common due to the availability of more effective antiulcer agents. nih.gov
This compound also affects gastrointestinal motility by reducing parasympathetic mediated effects. nih.govdrugs.com This reduction in motility can influence the absorption of other drugs. drugs.com Studies in the context of anesthesia also note this compound's ability to decrease gastric secretions. drugbank.comnih.govmedsafe.govt.nz
Research on Gastrointestinal Motility Regulation
Research has explored this compound's effects on gastrointestinal motility. As an anticholinergic agent, it can inhibit gastric motility by blocking acetylcholine receptors. droracle.airesearchgate.net Studies in animals, such as dogs, have shown that this compound consistently antagonizes parasympathetically-mediated effects, including inhibiting basal and histamine-stimulated gastric secretion and blocking enhanced secretion from insulin-induced hypoglycemia. hres.ca It has been observed to reduce intestinal tone at doses that have little to no effect on peristaltic movements. hres.ca
In the context of specific conditions, research has investigated the use of this compound in managing gastrointestinal issues. For instance, studies have administered this compound to simulate the effects of anticholinergic drugs on gastric motility in research evaluating oral potassium supplements. pharmacytimes.com While these studies used this compound for this purpose, some did not employ independent measures of motility, leaving the actual effect of this compound on motility in those specific contexts unknown. pharmacytimes.com
Furthermore, the combination of neostigmine (B1678181), a cholinergic agent, and this compound has been studied to induce bowel evacuation, particularly in individuals with spinal cord injury. researchgate.net Research suggests that this compound in this combination preferentially attenuates cardiopulmonary side effects of neostigmine compared to its prokinetic response in the colon. researchgate.net The conflicting intestinal motility effects of neostigmine and this compound are a consideration in such combined therapy. researchgate.net It is important to note that large doses of this compound may suppress intestinal motility, potentially leading to paralytic ileus, and its use is contraindicated in patients with ulcerative colitis due to the risk of precipitating or aggravating toxic megacolon. nih.govmedsafe.govt.nzhres.ca Constipation or intestinal pseudo-obstruction may occur as gastrointestinal motility declines. nih.gov
Secretory Gland Research: Sialorrhea and Hyperhidrosis
This compound's ability to inhibit exocrine glands makes it a subject of research for conditions characterized by excessive secretions, notably sialorrhea (excessive drooling) and hyperhidrosis (excessive sweating). nih.govfda.govdroracle.ai
Mechanisms of Salivary Secretion Reduction in Neurological Impairments (e.g., Cerebral Palsy, ALS, Clozapine-Induced Sialorrhea)
This compound reduces salivary production by preventing the stimulation of acetylcholine receptors in salivary glands. nih.govdovepress.comfda.gov This competitive inhibition of acetylcholine at muscarinic receptors on peripheral tissues, including salivary glands, leads to a decreased rate of salivation. fda.govresearchgate.net Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, which is theoretically advantageous in patients with central nervous system impairments as it may help avoid central side effects. dovepress.comvirginia.educda-amc.ca
Research has focused on the use of this compound for sialorrhea in various neurological conditions. Chronic drooling is a common issue in children with neurological disorders such as cerebral palsy. nih.govnih.gov Studies have demonstrated that this compound is an effective agent for reducing excessive drooling in children with neurological impairments. cda-amc.caresearchgate.net It has been shown to significantly improve drooling severity and frequency in children with neurodisabilities, including cerebral palsy, epileptic encephalopathy, and autism spectrum disorder. researchgate.netspringermedizin.de
Sialorrhea is also a recognized complication in patients with Amyotrophic Lateral Sclerosis (ALS), often due to difficulty clearing secretions rather than increased production. mypcnow.org Anticholinergic drugs, including this compound, are used to manage sialorrhea in ALS patients, although randomized trials specifically evaluating their effectiveness in this population are limited. mypcnow.orgdovepress.com Anecdotal reports suggest subcutaneous this compound may be beneficial in some ALS patients with treatment-resistant sialorrhea. dovepress.comnih.govresearchgate.net Data from a national ALS patient database indicated that over half of ALS patients responded to treatment with this compound or other anticholinergic medications. nih.gov
Clozapine-induced sialorrhea is another area of research for this compound. Studies have explored its effectiveness in reducing nocturnal sialorrhea in patients using clozapine. uu.nl Research comparing this compound to other treatments like biperiden (B1667296) has shown this compound to significantly reduce sialorrhea with less impact on cognitive function. uu.nl While some studies have reported beneficial effects in case reports and series, published placebo-controlled studies specifically on clozapine-associated nocturnal sialorrhea were noted as lacking in some reviews. uu.nl However, a study mentioned a significant clinical improvement of nocturnal sialorrhea with this compound compared to placebo at a specific dose. uu.nl
Sweat Gland Activity Modulation in Primary Focal Hyperhidrosis
This compound is also researched for its effects on sweat glands in the treatment of hyperhidrosis. droracle.aiskinpluspharmacy.com.au It blocks the action of acetylcholine, a neurotransmitter that plays a significant role in stimulating sweat production, particularly from eccrine glands. skinpluspharmacy.com.audroracle.ai By blocking acetylcholine receptors, anticholinergic drugs like this compound help reduce excessive sweating. skinpluspharmacy.com.au
Topical formulations of this compound are explored for managing primary focal hyperhidrosis in specific areas like the underarms, palms, soles, and forehead. skinpluspharmacy.com.au Topical application provides localized treatment and is associated with a lower likelihood of systemic side effects compared to oral administration. skinpluspharmacy.com.au Research on topical this compound, such as a 2% formulation for facial hyperhidrosis, has indicated it can be a safe, efficacious, well-tolerated, and convenient treatment method. ajol.info Studies on topical glycopyrronium tosylate have demonstrated efficacy in reducing axillary sweat production with minimal systemic side effects. academicmed.org
Oral this compound has also been analyzed for its effect in primary hyperhidrosis patients. A study analyzing oral this compound in 36 patients with primary hyperhidrosis observed an actual decrease in perspiration in 75% of patients and a decreased level of discomfort in everyday life. nih.gov
Efficacy and Tolerability Studies in Specific Patient Cohorts
Clinical trials and studies have evaluated the efficacy and tolerability of this compound in specific patient populations experiencing excessive secretions.
In children with neurological conditions and chronic severe drooling, randomized controlled trials have compared oral this compound with placebo. These studies have shown statistically significant improvements in drooling after a period of treatment, as measured by scales like the modified Teacher's Drooling Scale (mTDS). nih.govnice.org.uk For instance, in a phase III trial, children receiving this compound oral solution had a significantly greater mTDS response rate at 8 weeks compared to those receiving placebo (73.7% vs 17.6%). nih.gov Another phase III study showed a consistent mTDS response rate above 50% over 24 weeks in recipients of this compound oral solution. nih.gov Observational studies and facility experience also indicate that this compound significantly improves drooling severity and the quality of life for both patients and caregivers. researchgate.netspringermedizin.de While studies demonstrate efficacy, some report discontinuation rates due to adverse effects. dovepress.comresearchgate.net
For hyperhidrosis, studies on topical this compound formulations have reported on their efficacy and tolerability. Research on topical 2% this compound for facial hyperhidrosis concluded it was safe, efficacious, and well tolerated with minimal and transient side effects. ajol.info Studies on topical glycopyrronium tosylate highlight improvements in sweating severity and quality of life metrics with once-daily application, noting minimal systemic absorption and rare side effects. academicmed.org
In patients with Parkinson disease-associated sialorrhea, a randomized double-blind, placebo-controlled crossover trial with oral this compound showed a statistically significant improvement in sialorrhea scores. researchgate.net
Data from studies on clozapine-associated sialorrhea suggest that this compound can be a tolerable anticholinergic agent for this condition, with a significant clinical improvement observed at certain doses compared to placebo. uu.nl
Here is a summary of efficacy findings from selected studies:
| Patient Cohort | Condition | This compound Formulation/Route | Key Efficacy Finding | Source |
| Children with neurological conditions (e.g., CP) | Chronic severe drooling | Oral Solution | Significantly greater mTDS response rate vs. placebo (73.7% vs 17.6%) at 8 weeks. nih.gov | nih.gov |
| Children with neurodisabilities | Sialorrhea | Compounded Oral Solution | Significant improvement in drooling severity and frequency, and patient/caregiver QoL. springermedizin.de | springermedizin.de |
| Children with developmental disabilities | Excessive sialorrhea | Oral | Effective at controlling sialorrhea; 90% had reduced drooling in one study. researchgate.net | researchgate.net |
| Patients with primary hyperhidrosis | Excessive sweating | Oral | Actual decrease in perspiration in 75% of patients; decreased discomfort in everyday life. nih.gov | nih.gov |
| Patients with facial hyperhidrosis | Excessive sweating | Topical 2% | Safe, efficacious, well tolerated. ajol.info | ajol.info |
| Patients with axillary hyperhidrosis | Excessive sweating | Topical Glycopyrronium Tosylate | Efficacy in reducing sweat production; improvements in sweating severity and quality of life. academicmed.org | academicmed.org |
| Patients with Parkinson disease-associated sialorrhea | Sialorrhea | Oral | Statistically significant improvement in sialorrhea scores compared to placebo. researchgate.net | researchgate.net |
| Patients using clozapine | Nocturnal sialorrhea | Oral | Significant clinical improvement compared to placebo at a specific dose; tolerable. uu.nl | uu.nl |
Perioperative Medicine Research
This compound is an important anticholinergic agent in perioperative care, primarily researched for its effects on secretions and cardiac reflexes. nih.gov
Preoperative Reduction of Salivary and Respiratory Secretions
A primary aim of administering this compound preoperatively is to reduce salivary gland, bronchial, and pharyngeal secretions. fda.govvirginia.edumedsafe.govt.nznih.govscispace.com This reduction in secretions is beneficial for several reasons, including improving visualization for tracheal intubation and helping to maintain airway patency during anesthesia and surgery. nih.govscispace.com It can also help reduce the risk of postoperative regurgitation and aspiration. nih.govscispace.com
This compound also plays a role in blocking cardiac vagal inhibitory reflexes that can occur during induction of anesthesia and intubation. fda.govvirginia.edumedsafe.govt.nz It can counteract drug-induced or vagal traction reflexes with associated arrhythmias intraoperatively. fda.govmedsafe.govt.nz Furthermore, this compound protects against the peripheral muscarinic effects, such as bradycardia and excessive secretions, of cholinergic agents like neostigmine and pyridostigmine (B86062) used to reverse neuromuscular blockade. fda.govmedsafe.govt.nz
Here is a summary of research findings on preoperative secretion reduction:
| Application | Key Finding | Source |
| Preoperative reduction of secretions | Reduces salivary gland, bronchial, and pharyngeal secretions. fda.govvirginia.edumedsafe.govt.nznih.govscispace.com | fda.govvirginia.edumedsafe.govt.nznih.govscispace.com |
| Improving visualization for tracheal intubation | Helps facilitate clear exposure of vocal folds. nih.govscispace.com | nih.govscispace.com |
| Maintaining airway patency | Contributes to maintaining a clear airway during anesthetic surgery. scispace.com | scispace.com |
| Reducing risk of aspiration | Can help reduce postoperative regurgitation and aspiration. nih.govscispace.com | nih.govscispace.com |
| Blocking cardiac vagal reflexes | Blocks cardiac vagal inhibitory reflexes during induction and intubation; counteracts drug-induced or vagal traction reflexes. fda.govvirginia.edumedsafe.govt.nz | fda.govvirginia.edumedsafe.govt.nz |
| Counteracting cholinergic agents | Protects against peripheral muscarinic effects of neuromuscular blockade reversal agents like neostigmine. fda.govmedsafe.govt.nz | fda.govmedsafe.govt.nz |
Vagal Reflex Inhibition and Cardiac Vagal Tone Modulation during Anesthesia
This compound is employed during anesthesia primarily for its antimuscarinic effects, which include the reduction of salivary, tracheobronchial, and pharyngeal secretions and the blockade of cardiac vagal inhibitory reflexes. nih.govfda.govmedsafe.govt.nz These vagolytic effects are particularly valuable during the induction of anesthesia and tracheal intubation, procedures that can stimulate the vagus nerve and lead to bradycardia and other associated arrhythmias. nih.govfda.govmedsafe.govt.nz
Research indicates that this compound can counteract surgically or drug-induced vagal reflexes and their associated arrhythmias intraoperatively. fda.govmedsafe.govt.nz Studies investigating its impact on cardiac vagal tone have utilized measures such as heart rate variability (HRV). For instance, a study examining the effects of anticholinergic drugs on HRV found that parasympathetic blockade by this compound decreased delta entropy (dEn), a novel HRV measure, by 17% (95% CI 6%-28%). researchgate.net This suggests this compound's ability to modulate cardiac vagal activity.
While this compound is effective in blocking vagal reflexes, its efficacy in preventing bradycardia specifically during spinal anesthesia has been questioned in some research. One study indicated that this compound does not prevent bradycardia in this setting, recommending atropine (B194438) instead to counteract increased baroreflex activity. apsf.org However, this compound's vagal blocking effects following intravenous administration are reported to persist for 2 to 3 hours. hres.cafda.gov
This compound's anticholinergic properties also contribute to reduced gastric secretions and intestinal movement, which may play a role in reducing vagal reflex-mediated postoperative nausea and vomiting (PONV), particularly in procedures known to induce vagal stimulation like laparoscopic surgery.
Role in Neuromuscular Blockade Reversal Strategies (e.g., with Neostigmine, Pyridostigmine)
This compound plays a vital role in reversing the effects of non-depolarizing neuromuscular blocking agents (NMBAs) by counteracting the peripheral muscarinic effects of cholinergic agents such as neostigmine and pyridostigmine, which are used to restore neuromuscular function. nih.govhres.cafda.govwikipedia.orgmims.com Cholinesterase inhibitors like neostigmine and pyridostigmine increase the amount of acetylcholine at the neuromuscular junction, allowing it to compete with NMBAs. mhmedical.com However, these agents also increase acetylcholine at muscarinic receptors throughout the body, leading to undesirable effects such as bradycardia, excessive secretions, and increased gastrointestinal motility. fda.govmhmedical.com
This compound, being a muscarinic receptor antagonist, is administered concurrently with neostigmine or pyridostigmine to mitigate these unwanted muscarinic side effects. fda.govmhmedical.com The pairing of specific cholinesterase inhibitors with anticholinergics is often based on their pharmacokinetic and pharmacodynamic profiles; neostigmine is typically paired with this compound, while edrophonium (B1671111) is usually paired with atropine. mhmedical.com
Research comparing reversal strategies highlights the role of this compound in the context of cholinesterase inhibitor use. Studies evaluating the recovery of neuromuscular function often compare the combination of neostigmine/glycopyrrolate or pyridostigmine/glycopyrrolate with newer reversal agents like sugammadex (B611050). While sugammadex has been shown to provide more rapid reversal of rocuronium-induced neuromuscular blockade compared to pyridostigmine plus this compound in pediatric patients, the incidence of adverse events like nausea and vomiting has not always shown a significant difference between sugammadex and neostigmine/glycopyrrolate in various studies. researchgate.netanesth-pain-med.orgbvsalud.orgresearchgate.net
Studies have also investigated the impact of neostigmine/glycopyrrolate on postoperative outcomes, including gastrointestinal motility. One study in patients undergoing laparoscopic cholecystectomy found that sugammadex resulted in an earlier first postoperative passage of flatus compared to the use of a mixture of pyridostigmine and this compound, suggesting that the anticholinergic effects of this compound in the mixture might impede bowel movements. ekja.org
Data from studies comparing reversal agents often include metrics such as the time to achieve a certain train-of-four ratio (TOF ratio), which indicates the level of neuromuscular recovery. For example, in a pediatric study, the time from the administration of reversal agents to a TOF ratio of 0.9 and 1.0 was significantly shorter in the sugammadex group compared to the pyridostigmine plus this compound group. anesth-pain-med.orgbvsalud.org
Here is a data table summarizing findings related to neuromuscular blockade reversal:
| Reversal Agent Combination | Patient Population | Neuromuscular Blocking Agent | Outcome Measured | Findings | Source |
| Pyridostigmine + this compound | Pediatric | Rocuronium (B1662866) | Time to TOF ratio 0.9 | 3.53 ± 2.73 min (vs Sugammadex: 1.30 ± 0.84 min, P < 0.001) | anesth-pain-med.orgbvsalud.org |
| Pyridostigmine + this compound | Pediatric | Rocuronium | Time to TOF ratio 1.0 | 5.73 ± 2.83 min (vs Sugammadex: 2.75 ± 1.00 min, P < 0.001) | anesth-pain-med.orgbvsalud.org |
| Pyridostigmine + this compound | Adult | Rocuronium, Vecuronium | Time from reversal to first passage of flatus | 20.85 (16.34–25.86) h (vs Sugammadex: 15.03 (6.36–20.25) h, P = 0.001) | researchgate.netekja.org |
| Neostigmine + this compound | Adult | Rocuronium | Time from medication administration to OR exit | 27.00 min (median) (vs Sugammadex: 23.00 min (median), P < 0.001 in univariate analysis) | tandfonline.comresearchgate.net |
| Neostigmine + this compound | Adult | Rocuronium, Vecuronium | Recovery from moderate block (TOF ratio 0.1-0.4) | Slower than Sugammadex (Sugammadex: 2.02 min) | tandfonline.com |
| Neostigmine + this compound | Adult | Rocuronium, Vecuronium | Recovery from profound block (PTC 1-2 or TOF 0) | Slower than Sugammadex (Sugammadex: 3.90 min) | tandfonline.com |
This table illustrates that while sugammadex demonstrates faster reversal times in certain contexts, the combination of cholinesterase inhibitors with this compound remains a relevant strategy, with ongoing research exploring its comparative effectiveness and impact on various postoperative outcomes.
Comparative Pharmacology and Pharmacoeconomics
Comparative Analysis with Atropine (B194438)
Glycopyrrolate, a synthetic quaternary ammonium (B1175870) anticholinergic agent, is often compared to atropine, a naturally occurring tertiary amine, due to their shared mechanism of action as muscarinic receptor antagonists. However, key structural differences lead to distinct pharmacological profiles, particularly concerning their effects on various organ systems and their ability to cross the blood-brain barrier.
Differential Effects on Heart Rate and Cardiac Rhythm Stability
Both this compound and atropine can increase heart rate by blocking muscarinic receptors in the sinoatrial node. Studies have investigated their comparative effects on heart rate and the incidence of arrhythmias, particularly in the context of anesthesia and reversal of neuromuscular blockade.
Research indicates that while both drugs can cause an increase in heart rate, this compound may offer better cardiovascular stability and a reduced incidence of certain arrhythmias compared to atropine. For instance, in studies involving children, this compound administration resulted in a smaller increase in mean heart rate compared to atropine ajol.inforesearchgate.net. One study reported a 35.7% rise in heart rate from baseline in the atropine group versus 22.5% in the this compound group after anticholinergic administration researchgate.net. The incidence of arrhythmias, primarily sinus tachycardia, was also significantly lower with this compound (11.1%) compared to atropine (44.4%) in a study of children undergoing anesthesia ajol.inforesearchgate.net. This compound has been shown to produce a more stable heart rate and a reduced frequency of tachycardia and arrhythmia when used in combination with neostigmine (B1678181) for the antagonism of neuromuscular blockade researchgate.net. While both are effective in preventing bradycardia induced by neostigmine, this compound appears to be more conducive to maintaining a stable heart rate nih.gov.
| Study Population | Intervention Groups | Heart Rate Change (vs. Baseline) | Incidence of Arrhythmias | Key Finding | Source |
| Children | Atropine vs. This compound | Atropine: +35.7%, this compound: +22.5% researchgate.net | Atropine: 44.4%, this compound: 11.1% ajol.info | This compound showed better cardiovascular stability and lower arrhythmia incidence. ajol.inforesearchgate.net | ajol.inforesearchgate.net |
| Adults (with neostigmine) | Atropine + Neostigmine vs. This compound + Neostigmine | This compound showed smaller heart rate variability nih.gov | This compound significantly reduced arrhythmia incidence nih.gov | This compound is more conducive to stable heart rate with neostigmine. nih.gov | nih.gov |
Comparative Antisialagogue and Secretion Reduction Potency
A significant clinical application of anticholinergic agents is the reduction of salivary and respiratory tract secretions. This compound is recognized for its potent antisialagogue effect. Studies have compared the efficacy of this compound and atropine in reducing secretions.
This compound is reported to be more potent than atropine in reducing salivary secretions. Some research suggests this compound is five to six times more potent than atropine in its antisialagogue effect nih.gov. It also exhibits a selective and prolonged effect on salivary secretion and sweat gland activity nih.gov. In one study, secretions were significantly less during operation when intravenous this compound was used compared to intravenous or oral atropine researchgate.net. This compound also inhibits salivary gland and respiratory tract secretions, which is a primary reason for its use as a premedication phcogj.com.
Distinction in Central Nervous System Penetration and Associated Effects
A key difference between this compound and atropine lies in their ability to cross the blood-brain barrier. Atropine, being a tertiary amine, can readily penetrate the central nervous system (CNS), while this compound, a quaternary ammonium compound, has limited passage across lipid membranes like the blood-brain barrier wikipedia.orgfda.govmhmedical.commhmedical.com.
This difference in CNS penetration results in a lower incidence of CNS-related effects with this compound compared to atropine wikipedia.orgfda.gov. This compound does not have detectable central anticholinergic effects at doses that effectively block peripheral cholinergic receptors ima.org.il. This is a significant advantage in clinical scenarios where central effects are undesirable, such as in patients with cholinesterase inhibitor poisoning where CNS side effects from atropine can be difficult to distinguish from the poisoning itself mhmedical.com.
Comparative End-Organ Effects and Therapeutic Indices
The end-organ effects of this compound and atropine stem from their antagonism of muscarinic acetylcholine (B1216132) receptors in various tissues, including smooth muscle, cardiac muscle, exocrine glands, and to a limited extent, autonomic ganglia fda.gov. While both drugs exert effects on these organs, their potency and the balance of effects can differ.
This compound is generally considered to have approximately twice the potency of atropine for peripheral effects mhmedical.comima.org.il. It exhibits a more selective effect on salivary secretion and sweat gland activity compared to atropine nih.gov. This compound has minimal cardiovascular, ocular, and central nervous system effects at therapeutic doses nih.gov. This selective peripheral action contributes to a potentially different therapeutic index compared to atropine, particularly in situations where minimizing CNS or significant cardiovascular effects is crucial.
Comparison with Other Long-Acting Muscarinic Antagonists (LAMAs) in Pulmonary Disease
This compound is classified as a long-acting muscarinic antagonist (LAMA) and is used as maintenance therapy for chronic obstructive pulmonary disease (COPD) aafp.orgnih.gov. In this context, it is often compared to other LAMAs, such as tiotropium (B1237716) bromide.
Tiotropium Bromide Comparative Efficacy and Safety Profiles
Tiotropium bromide is another widely prescribed LAMA for the management of COPD nih.gov. Comparative studies have evaluated the efficacy and safety of this compound and tiotropium in patients with COPD.
Phase III trials and pooled analyses have indicated that this compound demonstrates similar efficacy to inhaled tiotropium in patients with moderate-to-severe COPD nih.govresearchgate.netersnet.org. Both this compound and tiotropium have been shown to produce significant improvements in lung function, reduce symptoms, improve health status, and decrease the risk of exacerbations compared to placebo nih.govresearchgate.netersnet.org.
Regarding safety profiles, studies have generally shown similar safety profiles for this compound and tiotropium ersnet.org.
| Comparison Aspect | This compound | Tiotropium Bromide | Source |
| Overall Efficacy in Moderate-to-Severe COPD | Similar to tiotropium in improving lung function, symptoms, health status, and reducing exacerbations. nih.govresearchgate.netersnet.org | Similar to this compound in improving lung function, symptoms, health status, and reducing exacerbations. nih.govresearchgate.netersnet.org | nih.govresearchgate.netersnet.org |
| Onset of Action (Bronchodilation) | May have a faster onset of action and greater bronchodilation within the first 4 hours after the first dose. nih.govresearchgate.netersnet.org | Onset of action may be slightly slower in the initial hours compared to this compound. nih.goversnet.org | nih.goversnet.org |
| Delaying Clinically Important Deteriorations (CID) | Effective in delaying time to CID, with similar efficacy to tiotropium. nih.govresearchgate.net | Effective in delaying time to CID, with similar efficacy to this compound. nih.govresearchgate.net | nih.govresearchgate.net |
| Safety Profile | Generally similar to tiotropium. ersnet.org | Generally similar to this compound. ersnet.org | ersnet.org |
Aclidinium (B1254267) Bromide and Umeclidinium (B1249183) Bromide Comparative Bronchodilation
Comparative studies, including network meta-analyses, have evaluated the bronchodilatory efficacy of this compound against other long-acting muscarinic antagonists (LAMAs) such as aclidinium bromide and umeclidinium bromide in patients with chronic obstructive pulmonary disease (COPD). A network meta-analysis involving 21 trials compared this compound 50 µg once daily (QD) with aclidinium 400 µg twice daily (BID), tiotropium 18 µg QD (HandiHaler), and tiotropium 5 µg QD (Respimat) in patients with moderate to severe COPD. After 24 weeks, this compound 50 µg demonstrated similar improvement in lung function compared to aclidinium 400 µg, tiotropium 18 µg, and tiotropium 5 µg. dovepress.com
A separate network meta-analysis, encompassing 24 trials, compared this compound 50 µg QD, tiotropium 18 µg QD, aclidinium 400 µg BID, and umeclidinium 62.5 µg QD in patients with COPD. At both 12 and 24 weeks, all evaluated LAMA treatments resulted in clinically relevant improvements (>100 mL) in trough forced expiratory volume in 1 second (FEV₁) compared with placebo. dovepress.com this compound 50 µg treatment showed the greatest improvement over placebo in lung function at week 24, with an FEV₁ difference of 135.8 mL. dovepress.com
At 12 weeks, umeclidinium demonstrated the highest mean change from baseline in trough FEV₁, with a difference of 136.7 mL compared to placebo, and a >99% probability of being better than placebo. tandfonline.com The probability of umeclidinium being a better treatment than tiotropium, aclidinium, or this compound was 90%, 96%, or 86%, respectively. tandfonline.com
The following table summarizes the change from baseline in trough FEV₁ at 12 and 24 weeks for this compound, aclidinium, and umeclidinium compared to placebo based on a network meta-analysis:
| Treatment (Dose, Frequency) | Change from Baseline Trough FEV₁ at 12 Weeks vs. Placebo (mL) | Change from Baseline Trough FEV₁ at 24 Weeks vs. Placebo (mL) |
| This compound (50 µg QD) | 117.20 [104.50-129.90] nih.gov | 135.80 [123.10-148.30] nih.gov |
| Aclidinium (400 µg BID) | 101.40 [77.06-125.60] nih.gov | 128.10 [84.10-172.00] nih.gov |
| Umeclidinium (62.5 µg QD) | 136.70 [104.20-169.20] nih.gov | 115.00 [74.51-155.30] nih.gov |
Improvements in health-related quality of life, as measured by St George's Respiratory Questionnaire (SGRQ) scores, were similar for this compound 50 µg, aclidinium 400 µg, and tiotropium 18 µg at 24 weeks compared to baseline. dovepress.com Aclidinium 400 µg and umeclidinium 62.5 µg treatments reached the minimal clinically important difference (MCID) for both SGRQ and Transition Dyspnea Index (TDI) focal scores compared with placebo. dovepress.com
Interactive chart:
Pharmacoeconomic Considerations in this compound Therapy
Pharmacoeconomic evaluations of this compound therapy have been conducted to assess its value in the management of COPD from various payer perspectives. A study evaluating the cost-effectiveness of indacaterol/glycopyrrolate (IND/GLY) fixed-dose combination compared to other long-acting COPD maintenance therapies from a US payer perspective utilized a Markov model over a 5-year time horizon. nih.gov The model found that IND/GLY 27.5 µ g/15.6 µg treatment for 12 weeks resulted in total costs of US $23,375 compared to US $9,365 for placebo. nih.gov Compared with placebo, IND/GLY 27.5 µ g/15.6 µg treatment resulted in the highest improvement in FEV₁ and the lowest cost per decline in 100 mL FEV₁. nih.gov This combination was also among the most cost-effective options based on the SGRQ response rate, at US $3,518 per additional responder at 12 weeks compared with placebo. nih.gov Furthermore, it had the lowest cost per severe exacerbation avoided versus placebo across all comparators (US $87,686). nih.gov This model concluded that IND/GLY 27.5 µ g/15.6 µg was a cost-effective treatment option for patients with moderate to severe COPD from a US payer perspective. nih.gov
Another cost-effectiveness analysis comparing IND/GLY with salmeterol/fluticasone combination (SFC) in patients with moderate-to-severe COPD in Canada, France, Italy, and Portugal found IND/GLY to be a dominant treatment option (more effective and less costly) in all four countries. nih.gov The use of IND/GLY was associated with mean total cost savings per patient over a lifetime ranging from €220 in Portugal to €6202 in Canada. nih.gov Sensitivity analysis indicated that exacerbation rates had the largest impact on incremental costs and quality-adjusted life-years (QALYs). nih.gov The probability of IND/GLY being cost-effective was estimated to be >95% for thresholds above €5000/QALY. nih.gov
A cost-effectiveness study of this compound/formoterol (B127741) compared with tiotropium bromide for moderate-to-severe COPD in China, using a Markov model, found this compound/formoterol to be a clinically and cost-effective treatment. nih.gov Using the latest price after negotiation, this compound/formoterol generated additional life-years and QALYs with lower lifetime costs compared to tiotropium. nih.gov The probabilities of this compound/formoterol being cost-effective were high across different willingness-to-pay thresholds. nih.gov
The following table presents cost savings data from the comparison of Indacaterol/Glycopyrrolate (IND/GLY) versus Salmeterol/Fluticasone Combination (SFC) in select countries:
| Country | Mean Total Cost Savings per Patient Over Lifetime (EUR) |
| Canada | 6202 nih.gov |
| France | 1974 nih.gov |
| Italy | 1611 nih.gov |
| Portugal | 220 nih.gov |
Adverse Effect Mechanisms and Safety Pharmacology Research
Cardiovascular System Mechanistic Studies
Glycopyrrolate's impact on the cardiovascular system is primarily mediated through its blockade of muscarinic receptors in the heart, particularly at the sinoatrial (SA) and atrioventricular (AV) nodes. medsafe.govt.nzfda.gov Acetylcholine (B1216132), acting via muscarinic receptors, typically slows heart rate and conduction. By blocking these receptors, this compound diminishes this parasympathetic braking effect, allowing sympathetic tone to exert a more dominant influence on heart rate. droracle.aidroracle.ai
Mechanisms of Tachycardia and Arrhythmia Induction (e.g., Paroxysmal Supraventricular Tachycardia)
The primary mechanism by which this compound induces tachycardia is the competitive antagonism of muscarinic receptors in the SA node, leading to an increased heart rate. droracle.aidroracle.ai At higher doses, this muscarinic blockade can become more pronounced, resulting in a significant increase in heart rate and a decrease in heart rate variability. droracle.ai
While this compound is known to cause tachycardia and general cardiac arrhythmias, its direct association with specific arrhythmias like paroxysmal supraventricular tachycardia (PSVT) is not as clearly defined in all contexts. droracle.aidroracle.ai However, by disrupting the normal parasympathetic regulation of heart rate and AV nodal conduction, this compound can potentially create an environment conducive to reentrant arrhythmias, which are a common mechanism for PSVT. medscape.com The FDA drug label mentions cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation, as potential adverse effects, and notes that an increase in heart rate may occur. droracle.aidroracle.ai
Research indicates that the heart rate-increasing effect of anticholinergic drugs, including this compound, is often observed when used in combination with anticholinesterase drugs like neostigmine (B1678181), which increase acetylcholine levels. nih.gov In such scenarios, the anticholinergic effect on heart rate appears first. nih.gov While both this compound and atropine (B194438) can counteract the heart rate slowing effect of neostigmine, this compound has been suggested to be more conducive to maintaining a stable heart rate compared to atropine in some studies, potentially reducing the incidence of atropine-related tachycardia and other arrhythmias. nih.gov
Physiological Risk Factors for Cardiovascular Dysregulation
Certain physiological conditions can predispose individuals to cardiovascular adverse effects when administered this compound. Patients with pre-existing cardiovascular conditions, such as a history of heart rhythm disorders, coronary artery disease, congestive heart failure, or hypertension, are at an increased risk of experiencing tachycardia and other cardiac arrhythmias. fda.govdroracle.aibcehs.camedsafe.govt.nz Elderly patients may also be more susceptible to the anticholinergic effects on the cardiovascular system. bcehs.camedsafe.govt.nzpatsnap.com Hyperthyroidism is another condition that warrants caution, as it can increase heart rate and sensitivity to adrenergic stimulation, potentially exacerbating the effects of this compound. fda.govbcehs.camedsafe.govt.nz
Anticholinergic Syndrome Pathophysiology and this compound Specificity
Anticholinergic syndrome results from the inhibition of cholinergic neurotransmission at muscarinic receptor sites. medscape.comrch.org.au This can occur following exposure to a variety of substances with anticholinergic properties. medscape.com The syndrome is characterized by a range of symptoms affecting both the central and peripheral nervous systems. medscape.comrch.org.au Peripheral manifestations, which are directly related to the blockade of muscarinic receptors in organs and glands, include dry mouth, dry skin, flushing, dilated pupils (mydriasis), tachycardia, decreased bowel sounds, and urinary retention. medscape.comrch.org.auemcrit.org
This compound is classified as an anticholinergic agent and a muscarinic antagonist. patsnap.commedsafe.govt.nzpediatriconcall.com Its mechanism of action involves competitively binding to and blocking muscarinic receptors. nih.govmedscape.com While this compound can cause peripheral anticholinergic effects, its quaternary ammonium (B1175870) structure significantly limits its ability to cross the blood-brain barrier compared to tertiary amines like atropine and scopolamine. nih.govderangedphysiology.comwikipedia.orgsweathelp.orgfda.gov This reduced central penetration means that this compound is less likely to cause the central nervous system manifestations of anticholinergic syndrome, such as agitated delirium, hallucinations, and confusion, which are more commonly associated with agents that readily cross the blood-brain barrier. nih.govsweathelp.orgemcrit.orgnih.gov However, central anticholinergic syndrome has been reported in rare cases following this compound administration, particularly in susceptible individuals like young children. nih.gov
Gastrointestinal and Genitourinary System Dysfunction Research
This compound's anticholinergic effects extend to the smooth muscles and secretory glands of the gastrointestinal and genitourinary tracts, leading to potential dysfunction in these systems. patsnap.commedsafe.govt.nznih.gov
Constipation and Diarrhea Mechanisms
This compound reduces gastrointestinal motility by blocking muscarinic receptors in the smooth muscle of the gut. webmd.comdrugs.com Acetylcholine normally stimulates intestinal peristalsis, the coordinated muscle contractions that propel food and waste through the digestive tract. By inhibiting these receptors, this compound slows down this process, which can result in delayed gastric emptying and constipation. webmd.comdrugs.com Severe constipation requiring hospitalization has been reported in some individuals taking this compound. webmd.com
While constipation is a more common gastrointestinal adverse effect due to reduced motility, diarrhea can also occur. nih.govwikipedia.orgmayoclinic.org Diarrhea, particularly in patients who have undergone bowel resections, may sometimes be an early symptom of incomplete intestinal obstruction, which can be precipitated or aggravated by the decreased gastrointestinal motility caused by this compound. nih.govdrugs.com Therefore, diarrhea in this context warrants careful evaluation. nih.govdrugs.com
Urinary Retention Pathogenesis
Urinary retention is a notable adverse effect of this compound, resulting from its inhibitory effects on the urinary tract smooth muscle. patsnap.comwikipedia.orgpatsnap.comnih.gov Micturition (urination) is a complex process involving the coordinated contraction of the bladder detrusor muscle and relaxation of the internal and external urethral sphincters, largely controlled by parasympathetic stimulation via muscarinic receptors. nih.govics.orgvettimes.co.uk this compound blocks these muscarinic receptors in the bladder detrusor muscle, inhibiting its contraction and causing bladder hypotonia. nih.gov It can also affect the relaxation of the internal urethral sphincter, which is also under autonomic control. ics.orgvettimes.co.uk The resulting inability of the bladder to contract effectively and the potential for increased sphincter tone lead to difficulty in urination and an increased risk of urinary retention. patsnap.comnih.gov This risk is particularly relevant in older adults or those with pre-existing bladder conditions or prostatic hypertrophy. fda.govmedsafe.govt.nzpatsnap.comwebmd.com Studies have indicated that this compound administration is independently associated with post-operative urinary retention. nih.gov
Here is a summary of the mechanisms discussed:
| System | Adverse Effect | Mechanism |
| Cardiovascular | Tachycardia, Arrhythmias | Blockade of muscarinic receptors in SA/AV nodes, reducing parasympathetic tone, allowing sympathetic dominance. fda.govdroracle.aidroracle.ai |
| Paroxysmal Supraventricular Tachycardia (PSVT) | Disruption of parasympathetic regulation potentially creating conditions for reentrant arrhythmias. medscape.com | |
| General | Anticholinergic Syndrome (Peripheral) | Blockade of muscarinic receptors in peripheral organs and glands. medscape.comrch.org.auemcrit.org |
| Gastrointestinal | Constipation | Reduced gastrointestinal motility due to muscarinic receptor blockade in smooth muscle. webmd.comdrugs.com |
| Diarrhea (potential indicator) | May indicate incomplete intestinal obstruction due to decreased motility. nih.govdrugs.com | |
| Genitourinary | Urinary Retention | Inhibition of bladder detrusor muscle contraction and potential impact on sphincter relaxation via muscarinic receptor blockade. patsnap.comnih.govics.org |
Ocular System Effects and Accommodation Disturbances
This compound's anticholinergic action on the eye can lead to several ocular effects, including blurred vision, cycloplegia, mydriasis (dilation of the pupil), and increased intraocular pressure. pediatriconcall.comdrugs.comrxlist.commedsafe.govt.nzresearchgate.net These effects are a result of blocking muscarinic receptors in the eye. dermnetnz.org
Mydriasis occurs due to the inhibition of acetylcholine's action on the iris sphincter muscle, which is responsible for constricting the pupil. jocgp.com Cycloplegia, or paralysis of the ciliary muscle, impairs the eye's ability to accommodate, leading to blurred vision, particularly for near objects. drugs.comrxlist.commedsafe.govt.nz Increased intraocular pressure can occur, especially in individuals with glaucoma, as anticholinergic agents can narrow the iridocorneal angle. drugs.comjocgp.com
Studies have characterized the ocular effects of this compound. For instance, mydriasis is a known adverse effect, and there have been reports of unilateral mydriasis, particularly with topical formulations, often attributed to inadvertent ocular exposure. nih.gov Even with oral administration, trace amounts of medication residue could potentially lead to local ocular effects through hand-to-eye contact. nih.gov
Data on the frequency of ocular adverse effects with this compound varies depending on the route of administration and the specific study. For example, in studies of topical glycopyrronium (B1196793) tosylate for hyperhidrosis, blurred vision was reported as an uncommon side effect. skinpluspharmacy.com.au With oral this compound, blurred vision, cycloplegia, mydriasis, and increased ocular tension are listed among potential adverse effects. pediatriconcall.comdrugs.comrxlist.com
Thermoregulation and Hyperthermia Mechanisms
This compound can affect thermoregulation primarily by reducing the body's ability to sweat. nih.govmedsafe.govt.nzskinpluspharmacy.com.au Sweating is a crucial mechanism for heat dissipation, and its inhibition by anticholinergic drugs can lead to hyperthermia, particularly in hot environments. nih.gov
The mechanism behind this effect involves the blockade of muscarinic receptors on the eccrine sweat glands. skinpluspharmacy.com.aunextstepsinderm.com Acetylcholine is the neurotransmitter that stimulates these glands, and by blocking its action, this compound reduces sweat production. skinpluspharmacy.com.au
Research has highlighted the potential for this compound to cause hyperthermia. For example, it is noted that glycopyrronium reduces the body's ability to sweat and may cause hyperthermia and heat stroke in hot environments. nih.gov Clinicians are advised to monitor patients for this effect and ensure adequate hydration. nih.gov
In some cases, drug interactions involving this compound have been associated with perioperative hyperthermia. thieme-connect.com While the exact causation can be complex and debated, oligohidrosis (decreased sweating) is considered a contributing factor. thieme-connect.com Studies have also shown that premedication with this compound could potentially increase the incidence of perioperative fever in certain patient populations. researchgate.net
Anticholinergic drugs, including this compound, are known to decrease sweating by blocking the relevant neuroeffector pathways. derangedphysiology.com This interference with the body's natural heat loss mechanisms can elevate body temperature.
Table 1: Selected Ocular and Thermoregulatory Adverse Effects Associated with this compound
| Adverse Effect | Mechanism |
| Blurred vision | Cycloplegia (paralysis of ciliary muscle) due to muscarinic receptor blockade. drugs.commedsafe.govt.nz |
| Mydriasis (dilated pupils) | Inhibition of iris sphincter muscle contraction due to muscarinic receptor blockade. drugs.comjocgp.com |
| Increased intraocular pressure | Potential narrowing of the iridocorneal angle, particularly in susceptible individuals. drugs.comjocgp.com |
| Decreased sweating | Blockade of muscarinic receptors on eccrine sweat glands. skinpluspharmacy.com.aunextstepsinderm.com |
| Hyperthermia | Reduced heat dissipation due to decreased sweating. nih.govthieme-connect.com |
Table 2: Research Findings Related to this compound and Thermoregulation
| Study/Finding | Key Observation | Citation |
| General knowledge on this compound's effects | Reduces body's ability to sweat; may cause hyperthermia/heat stroke in hot environments. | nih.gov |
| Mechanism of action on sweat glands | Competitive inhibitor of acetylcholine at M3 muscarinic receptor on post-synaptic neurons inhibiting sweat production. | nextstepsinderm.com |
| Association with perioperative hyperthermia | Case reports suggest association, potentially linked to oligohidrosis and drug interactions. | thieme-connect.com |
| Study on premedication with this compound and perioperative fever (with ketamine) | Showed increased incidence of perioperative fever in the this compound group compared to placebo. | researchgate.net |
Drug Interaction Research and Compatibility Studies
Pharmacodynamic Drug Interactions
Pharmacodynamic interactions occur when two or more drugs have additive, synergistic, potentiated, or antagonistic effects at the same receptor or interrelated receptors. nih.gov
Interactions with Other Anticholinergic Agents
Concurrent use of glycopyrrolate with other anticholinergic agents or medications possessing anticholinergic activity can lead to intensified antimuscarinic effects and an increase in anticholinergic adverse reactions. fda.govfda.govrxlist.comnih.govdrugs.comrxlist.comnih.gov These additive effects can manifest in various systems, including the gastrointestinal tract, bladder function, eyes, and temperature regulation. nih.govdrugs.compdr.net Excessive cholinergic blockade may result from such combinations. medsafe.govt.nznps.org.au Medications with anticholinergic activity include phenothiazines, antiparkinson drugs, tricyclic antidepressants, class I antiarrhythmics, antispasmodics, some antihistamines, narcotic analgesics (such as pethidine), thioxanthenes, butyrophenones, and amantadine. pediatriconcall.comfda.govfda.govrxlist.comnih.govdrugs.comrxlist.comnih.govpdr.netmedsafe.govt.nznps.org.au Co-administration with antipsychotics may also worsen tardive dyskinesia. drugs.com Concurrent administration with corticosteroids may lead to increased intraocular pressure. medsafe.govt.nz
Interactions Affecting Cardiac Rhythm (e.g., Ritodrine (B1199850), Cyclopropane (B1198618) Anesthesia)
The use of this compound, similar to atropine (B194438), with or within several hours of ritodrine hydrochloride administration may result in a drug interaction causing tachycardia. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.au The intravenous administration of any anticholinergic agent, including this compound, in the presence of cyclopropane anesthesia can lead to ventricular arrhythmias. hres.camedsafe.govt.nznps.org.aumedsafe.govt.nznps.org.au Caution should be exercised if this compound is used during cyclopropane anesthesia. hres.camedsafe.govt.nznps.org.aumedsafe.govt.nznps.org.au Administering the drug in small incremental doses of 0.1 mg or less may reduce the likelihood of producing ventricular arrhythmias. hres.camedsafe.govt.nznps.org.aumedsafe.govt.nznps.org.au
Synergistic or Antagonistic Effects with Neuromuscular Blocking Agents
This compound protects against the peripheral muscarinic effects, such as bradycardia and excessive secretions, induced by cholinergic agents like neostigmine (B1678181) and pyridostigmine (B86062), which are given to reverse the neuromuscular blockade caused by non-depolarizing muscle relaxants. pediatriconcall.comfda.govnih.govnih.govmedsafe.govt.nz this compound may increase the neuromuscular blocking activities of certain agents like DaxibotulinumtoxinA. drugbank.com Drugs with anticholinergic effects may potentiate botulinum toxin effects, potentially resulting in excessive neuromuscular weakness and heightened systemic anticholinergic effects. medscape.com Large doses of quaternary ammonium (B1175870) anticholinergic compounds have been shown to block end-plate nicotinic receptors, a consideration before using this compound in patients with myasthenia gravis. medsafe.govt.nz
Interactions with Central Nervous System Depressants
Although this compound has minimal central nervous system effects due to its limited passage across the blood-brain barrier wikipedia.orgnih.govfda.gov, concurrent use with central nervous system depressants may result in additive or synergistic effects. drugs.com This can lead to increased sedation, dizziness, confusion, and impairment of cognitive and psychomotor skills. drugs.comdrugs.com Caution and close monitoring are recommended when opioids are used with anticholinergic agents like this compound. drugs.com
Pharmacokinetic Drug Interactions
Pharmacokinetic drug interactions involve alterations in the absorption, distribution, metabolism, and excretion of a drug or its metabolites. nih.gov
Impact on Absorption of Co-administered Medications (e.g., Acetaminophen, Potassium Chloride)
Anticholinergic agents, including this compound, can delay the absorption of other medications given concomitantly. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.au this compound reduces gastrointestinal motility and increases transit time, which can affect the absorption of co-administered drugs, potentially leading to increased or decreased drug exposure. nih.govdrugs.comhres.ca
Specifically, concomitant administration of this compound injection and potassium chloride in a wax matrix may increase the severity of potassium chloride-induced gastrointestinal lesions. fda.govfda.govrxlist.comrxlist.comnih.gov This is attributed to decreased gastrointestinal motility and increased transit time, leading to prolonged contact of the solid potassium chloride dosage form with the gastrointestinal mucosa. drugs.comhres.cadrugs.commayoclinic.org Solid oral dosage forms of potassium chloride are generally not recommended in patients taking this compound. drugs.comhres.camayoclinic.org
Physical and Chemical Compatibility Studies (e.g., with Rocuronium)
Physical and chemical compatibility studies are crucial to ensure that combining medications does not result in undesirable reactions such as precipitation, color change, gas evolution, or degradation of the active pharmaceutical ingredients. Such incompatibilities can reduce the efficacy of the drugs or lead to adverse effects upon administration.
Research has specifically examined the physical compatibility of this compound and rocuronium (B1662866) when combined in various containers, including test tubes, syringes, and IV tubing. nih.govohiolink.edu These studies typically involve observing the mixture over a defined period for visual changes and measuring parameters such as turbidity and pH. nih.govresearchgate.netnih.gov
One study assessed the physical compatibility of this compound and rocuronium over a 60-minute period. nih.govresearchgate.netnih.gov The measured metrics included color change, precipitate formation, Tyndall beam test, turbidity, and pH. nih.govresearchgate.netnih.gov The combination of this compound and rocuronium did not result in any color change, precipitate formation, or a positive Tyndall beam test. nih.govresearchgate.netnih.gov Furthermore, there was no significantly positive turbidity and no significant change in pH observed, regardless of the container used. nih.govresearchgate.netnih.gov Based on the protocol used in this study, this compound and rocuronium were determined to be physically compatible. nih.govohiolink.eduresearchgate.netnih.gov
Physical incompatibility is defined by criteria such as color change, precipitate formation, a positive Tyndall test, a significant difference in turbidity compared to a negative control, or a significant change in pH over the observation period. nih.gov In the study mentioned, the combination of this compound and rocuronium met the criteria for physical compatibility across these metrics. nih.gov For instance, no significant pH changes were observed in any of the experimental groups with this compound and rocuronium over the 60-minute period, demonstrating their stability. nih.gov
While physical compatibility has been established through these observations and measurements, further testing, such as chemical and therapeutic compatibility studies, may be considered for a more complete understanding. ohiolink.edu
The following table summarizes typical observations and measurements in physical compatibility studies of this compound and rocuronium:
| Metric | Observation/Measurement | Finding (this compound + Rocuronium) |
| Color Change | Visual inspection for discoloration | No color change |
| Precipitate | Visual inspection for particle formation | No precipitate formation |
| Tyndall Beam Test | Assessment of light scattering through the solution | Negative Tyndall beam test |
| Turbidity | Measurement of clarity/haziness (e.g., in NTU) | Not significantly positive |
| pH | Measurement of acidity/alkalinity | No significant change in pH |
Rocuronium bromide is known to be compatible with several common infusion solutions, including 0.9% NaCl, sterile water for injection, 5% glucose in water, lactated Ringer's, and 5% glucose in saline, at concentrations up to 5 mg/mL for 24 hours at room temperature in plastic bags, glass bottles, and plastic syringe pumps. fda.govpfizer.com However, it is physically incompatible when mixed with alkaline solutions. fda.govpfizer.com The compatibility of this compound with various solutions and drugs has also been studied, with some resources indicating compatibility with rocuronium during simulated Y-site administration. stabilis.org
The co-administration of this compound and rocuronium, although not always concurrent as this compound is often used for the reversal of rocuronium-induced paralysis, may occur in certain clinical situations. nih.gov The established physical compatibility provides confidence for practitioners in scenarios where simultaneous administration might be necessary. nih.gov
Preclinical and Translational Research Methodologies
In Vitro Receptor Binding Assays and Functional Studies
In vitro studies are fundamental to characterizing the interaction of glycopyrrolate with its primary targets, the muscarinic acetylcholine (B1216132) receptors (mAChRs). These assays provide crucial information on binding affinity, receptor selectivity, and functional activity.
Competitive binding assays have demonstrated that this compound is a high-affinity, pan-active muscarinic antagonist, binding to M1, M2, M3, M4, and M5 receptors. Reported pKi values for this compound binding to these subtypes are in the nanomolar range, indicating potent binding across the spectrum of muscarinic receptors fda.govfda.gov. Specifically, pKi values have been reported as 9.81 (M1), 9.05 (M2), 9.59 (M3), 9.05 (M4), and 8.96 nM (M5) fda.gov. Other studies have reported slightly different pKi values but consistently show high affinity and a lack of significant selectivity among M1, M2, and M3 receptors, although some suggest a 3-5-fold higher affinity for M3 compared to M1 and M2 nih.gov.
Functional studies, such as those using isolated organ preparations, complement binding assays by assessing the drug's effect on receptor-mediated responses. In a rat isolated trachea model, this compound produced a concentration-dependent inhibition of bethanechol-induced contraction, demonstrating its functional antagonism of muscarinic receptors in airway smooth muscle fda.govnih.gov. Studies in human and guinea-pig airways have also shown that this compound inhibits electrically-induced contractions in a concentration-dependent manner, and it has been found to be more potent than ipratropium (B1672105) bromide in this regard nih.govresearchgate.net.
Kinetic studies investigating the dissociation rate of this compound from muscarinic receptors, particularly in human airway smooth muscle (HASM), are important for understanding its duration of action. These studies indicate that this compound dissociates slowly from HASM muscarinic receptors compared to ipratropium bromide, which is suggested as a potential mechanism underlying its prolonged action observed in functional experiments nih.gov. While this compound dissociates faster from recombinant M3 receptors than aclidinium (B1254267) and tiotropium (B1237716), it dissociates more slowly than ipratropium; all four compounds show more rapid dissociation from M2 receptors than from M3 receptors researchgate.net. An ex vivo study in rat lung showed that receptor binding for this compound and tiotropium lasted 24 hours, whereas ipratropium binding was not observed at 12 hours dovepress.comresearchgate.net.
Data from in vitro binding assays:
| Receptor Subtype | pKi (nM) fda.gov | pKi (nM) nih.gov |
| M1 | 9.81 | - |
| M2 | 9.05 | - |
| M3 | 9.59 | - |
| M4 | 9.05 | - |
| M5 | 8.96 | - |
| M1 | - | 9.60 (competitive kinetic) fda.gov |
| M2 | - | 8.70 (competitive kinetic) fda.gov |
| M3 | - | 9.47 (competitive kinetic) fda.gov |
Note: Different studies may report slightly varying pKi values due to differences in methodology and preparations.
Animal Model Investigations
Animal models play a critical role in evaluating the pharmacokinetics, pharmacodynamics, and potential toxicity of this compound before human trials. A variety of species are utilized depending on the specific research question.
Rodent Models (Rats, Mice) for Muscarinic Receptor Binding and Efficacy
Rodent models, primarily rats and mice, are commonly used to study muscarinic receptor binding and evaluate the efficacy of this compound, particularly in the respiratory system and for investigating potential neurological effects due to muscarinic receptor modulation.
In rats, intratracheal or inhalational administration of this compound has been shown to produce dose-dependent inhibition of bronchoconstriction induced by muscarinic receptor agonists like methacholine (B1211447) nih.govtga.gov.au. The duration of action in these models can be approximately 4-6 hours or even longer, with some studies indicating effects lasting up to 24 hours post-dosing researchgate.netresearchgate.nettga.gov.au. An ex vivo study in rat lung demonstrated that this compound binding to muscarinic receptors lasted for 24 hours dovepress.comresearchgate.net.
Rodent models are also used in the study of muscarinic receptor antagonists for potential effects on neuropathy. Studies in diabetic mice and rats have investigated the ability of muscarinic antagonists, including those with M1 receptor activity, to promote neuritogenesis and prevent or reverse indices of neuropathy researchgate.net.
Competitive binding assays in rat tissues, such as cerebral cortex (M1), heart (M2), and salivary glands (M3), have been used to determine the binding characteristics and selectivity of this compound for different muscarinic receptor subtypes nih.gov.
Larger Animal Models (Rabbits, Goats, Ewes, Dogs) for Pharmacokinetic and Cardiovascular Studies
Larger animal models, including rabbits and dogs, are employed for pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion, as well as for assessing cardiovascular effects.
In rabbits, this compound inhibited methacholine-induced bronchoconstriction fda.gov. Pharmacokinetic studies in conscious New Zealand White rabbits administered this compound intravenously or intramuscularly have provided data on clearance, volume of distribution, and terminal half-life uoguelph.ca. For instance, intravenous administration showed fast clearance (113 ± 45.55 mL/kg/min) and a terminal half-life of 2.65 ± 1.09 hours uoguelph.ca.
Studies in anesthetized dogs have evaluated the cardiovascular effects of intravenous this compound, particularly in the context of bradycardia. This compound has been shown to produce a significant increase in heart rate and, in some cases, an increase in blood pressure nih.gove-jvc.org. The effective dose for treating bradycardia in dogs has been found to be size-related nih.gov.
While goats and ewes were mentioned in the initial outline, the provided search results did not yield specific details on this compound research conducted in these species for pharmacokinetics or cardiovascular studies.
Toxicology and Safety Assessment Models (e.g., Genotoxicity, Carcinogenicity, Reproductive Toxicity Studies)
Comprehensive toxicology and safety assessment studies are conducted in animal models to evaluate the potential risks associated with this compound exposure, including genotoxicity, carcinogenicity, and reproductive toxicity. These studies are often conducted under Good Laboratory Practice (GLP) conditions tga.gov.au.
This compound has been evaluated in a standard battery of genotoxicity assays and has consistently tested negative, indicating a lack of genotoxic potential fda.govfda.govgeneesmiddeleninformatiebank.nl. These assays include the Ames mutagenicity assay, human lymphocyte chromosome aberration assay, and rat micronucleus assay fda.govgeneesmiddeleninformatiebank.nl.
Carcinogenicity studies have been conducted in both mice and rats. A 2-year inhalation study in Wistar rats and a 26-week oral gavage study in TgRasH2 mice showed no evidence of tumorigenic potential for this compound fda.govgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl. The relative systemic exposure in these studies was significantly higher than the maximum recommended human dose geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl.
Reproductive toxicity studies in rats and rabbits have investigated the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development. In rats, impairment of fertility was observed at higher subcutaneous doses, with findings including decreased corpora lutea, implantation sites, and live fetuses fda.gov. However, no effects on fertility were observed at lower doses fda.gov. This compound was not found to be teratogenic in Wistar rats and New Zealand White rabbits at maternally inhaled doses significantly higher than the clinical dose fda.gov. Studies in rats also showed no effects on peri-natal and post-natal developments at certain subcutaneous doses fda.gov.
Summary of Toxicology Study Findings:
| Study Type | Species | Findings | Source |
| Genotoxicity | In vitro, Rat | Negative in standard assays (Ames, chromosome aberration, micronucleus) | fda.govfda.govgeneesmiddeleninformatiebank.nl |
| Carcinogenicity | Rat (2-year, inhalation) | No evidence of tumorigenic potential | fda.govgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |
| Carcinogenicity | TgRasH2 Mouse (26-week, oral) | No evidence of tumorigenic potential | fda.govgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |
| Reproductive Toxicity | Rat (fertility) | Impaired fertility at high doses, no effects at lower doses | fda.gov |
| Reproductive Toxicity | Rat (developmental) | Not teratogenic at high inhaled doses, no effects on peri/post-natal at certain subcutaneous doses | fda.govgeneesmiddeleninformatiebank.nl |
| Reproductive Toxicity | Rabbit (developmental) | Not teratogenic at high inhaled doses | fda.govgeneesmiddeleninformatiebank.nl |
Human Clinical Trial Designs
Human clinical trials are essential for evaluating the efficacy and safety of this compound in target patient populations. Various trial designs are employed, with randomized controlled trials (RCTs) and crossover studies being prominent methodologies.
Randomized Controlled Trials and Crossover Studies
Randomized controlled trials (RCTs) and crossover studies are frequently used to assess the effects of this compound in humans, allowing for comparisons against placebo or active comparators and evaluating responses within the same individuals.
RCTs involving this compound have been conducted for various indications, including chronic obstructive pulmonary disease (COPD) and sialorrhea. These studies typically involve randomizing participants to receive different doses of this compound, a placebo, or an active control for a defined treatment period veeva.comtandfonline.comnih.govresearchgate.net. Double-blind designs are often incorporated to minimize bias veeva.comtandfonline.comnih.govnih.gov. Endpoints in these trials vary depending on the indication, such as changes in forced expiratory volume in 1 second (FEV1) for COPD or reductions in sialorrhea scores tandfonline.comresearchgate.netnih.gov. For example, a phase II/III double-blind, parallel-group multicenter study evaluated different doses of this compound metered dose inhaler in patients with uncontrolled asthma, with the primary endpoint being the change from baseline in FEV1 area under the curve tandfonline.com.
Crossover studies are particularly useful for evaluating the effects of different treatments within the same individuals, reducing inter-patient variability. In a crossover design, each participant receives a sequence of different treatments (including placebo) over separate treatment periods, with washout periods in between veeva.comnih.govnih.gov. This allows for within-subject comparisons of treatment effects. For instance, a randomized, double-blind, placebo-controlled crossover trial investigated oral this compound for sialorrhea in patients with Parkinson disease, where participants received both this compound and placebo during different periods researchgate.net. Another example is a phase IIb randomized, double-blind, placebo-controlled complete block crossover study designed to assess the efficacy, safety, and pharmacokinetics of this compound inhalation solution in subjects with COPD veeva.com. Crossover designs have also been used to study the duration of action of inhaled nebulized this compound compared to ipratropium bromide and placebo in asthmatic volunteers nih.gov.
Clinical trial designs for this compound:
| Trial Design | Application Examples | Key Features | Source |
| Randomized Controlled Trial | COPD, Asthma, Sialorrhea | Randomization to treatment groups (this compound doses, placebo, active control), parallel-group design | veeva.comtandfonline.comnih.govresearchgate.net |
| Crossover Study | COPD, Sialorrhea, Duration of Action Assessment | Each participant receives multiple treatments (including placebo) in sequence, washout periods | veeva.comnih.govnih.govresearchgate.net |
| Randomized Crossover Trial | COPD, Sialorrhea | Combines randomization with a crossover design | veeva.comnih.govresearchgate.netnihr.ac.uk |
These rigorous trial designs are crucial for generating the evidence required to support the therapeutic use of this compound in various medical conditions.
Network Meta-Analyses and Systematic Reviews in COPD
Network meta-analyses (NMAs) and systematic reviews have been instrumental in evaluating the comparative efficacy of this compound, both as a monotherapy and in fixed-dose combinations, against other bronchodilators in the management of Chronic Obstructive Pulmonary Disease (COPD). These methodologies allow for indirect comparisons between treatments that may not have been directly compared in head-to-head randomized controlled trials (RCTs).
Several NMAs have investigated the role of this compound as a long-acting muscarinic antagonist (LAMA). One network meta-analysis that included 24 trials compared the efficacy of this compound 50 µg once daily (QD) against other LAMAs such as tiotropium 18 µg QD, aclidinium 400 µg twice daily (BID), and umeclidinium (B1249183) 62.5 µg QD in patients with COPD. At weeks 12 and 24, all evaluated LAMA treatments demonstrated clinically relevant improvements in trough forced expiratory volume in 1 second (FEV₁) compared with placebo, defined as an improvement exceeding 100 mL. Treatment with this compound 50 µg resulted in a notable improvement over placebo in lung function at week 24, with an FEV₁ difference of 135.8 mL. dovepress.com Improvements from baseline in 24-week St. George's Respiratory Questionnaire (SGRQ) and Transition Dyspnea Index (TDI) scores were also observed for all LAMAs versus placebo. dovepress.com
Network meta-analyses have also assessed fixed-dose combinations (FDCs) containing this compound. A Bayesian NMA evaluated the relative efficacy of the FDC this compound/formoterol (B127741) fumarate (B1241708) dihydrate (GFF) compared to other LAMA/long-acting beta-agonist (LABA) FDCs in adult patients with moderate-to-very severe COPD. This systematic review identified RCTs of at least 10 weeks' duration. bmj.comnih.gov The NMA included 29 studies with a total of 34,617 patients for efficacy or safety outcomes at week 24 or exacerbations. nih.gov The findings indicated that the efficacy of GFF was generally comparable and not significantly different from other LAMA/LABA FDCs regarding outcomes such as trough FEV₁, peak FEV₁, TDI focal score, TDI responders, SGRQ total score, SGRQ responders at week 24, rescue medication use over 24 weeks, and the rate of any exacerbations, where indirect comparison data were available. bmj.com A statistically significant difference was observed for peak FEV₁, with GFF showing a slight improvement compared to umeclidinium/vilanterol, with a mean difference in change from baseline of 34.74 mL (95% credible interval: 1.15, 69.65). bmj.com
Another network meta-analysis comparing monoclonal antibodies and conventional dual therapy agents in COPD patients ranked Aclidinium bromide/Formoterol (AB/FF) highest for improving FEV₁, followed by Umeclidinium/vilanterol (UMEC/VI), and then this compound Formoterol Fumarate (GFF). frontiersin.org While this study focused broadly on different treatment classes, it provided a comparative ranking that included a this compound-containing FDC.
Systematic reviews and NMAs have also examined triple therapies including this compound. A network meta-analysis of RCTs comparing single inhaler triple therapies found that budesonide-glycopyrrolate-formoterol (BGF) was associated with a higher rate of annual moderate or severe COPD exacerbations compared to fluticasone-umeclidinium-vilanterol. bmj.com However, the authors noted that this study aggregated data from trials with differing inclusion criteria, potentially introducing bias into comparisons across trials. bmj.com
Here is a summary of selected findings from network meta-analyses involving this compound in COPD:
| Comparison (this compound-containing arm) | Outcome (at specified time point) | Finding (vs comparator) | Source |
| This compound 50 µg QD | Trough FEV₁ (Week 24) | 135.8 mL improvement over placebo | dovepress.com |
| GFF | Trough FEV₁ (Week 24) | Comparable efficacy to other LAMA/LABA FDCs | bmj.com |
| GFF | Peak FEV₁ (Week 24) | Comparable efficacy to most other LAMA/LABA FDCs; slight improvement vs UMEC/VI (34.74 mL) | bmj.com |
| GFF | TDI focal score (Week 24) | Comparable efficacy to other LAMA/LABA FDCs | bmj.com |
| GFF | SGRQ total score (Week 24) | Comparable efficacy to other LAMA/LABA FDCs | bmj.com |
| GFF | Rate of any exacerbations | Comparable efficacy to other LAMA/LABA FDCs | bmj.com |
| BGF | Annual moderate/severe exacerbations | Associated with more exacerbations vs fluticasone-umeclidinium-vilanterol (NMA of RCTs) | bmj.com |
Real-World Evidence Generation and Observational Studies
Real-world evidence (RWE) generation through observational studies plays a crucial role in understanding the effectiveness of treatments like this compound in routine clinical practice, complementing the data obtained from controlled clinical trials. These studies reflect the diverse patient populations and clinical settings encountered outside of trial environments.
Observational studies have investigated the effectiveness of this compound, particularly as a component of triple therapy. A systematic review and meta-analysis of prospective observational multicenter studies evaluated the real-world effectiveness of an extrafine fixed-dose combination containing beclomethasone (B1667900) dipropionate (BDP), formoterol fumarate (FF), and Glycopyrronium (B1196793) (G) in patients with moderate-to-severe COPD. researchgate.net This meta-analysis included seven studies with a total of 5952 patients. researchgate.net The results demonstrated significant improvements in COPD Assessment Test (CAT) scores and FEV₁ with the extrafine BDP/FF/G FDC compared to any prior treatments (including ICS/LABA, LABA/LAMA, and other triple therapies), exceeding minimal clinically important differences. researchgate.net Specifically, the meta-analysis showed an improvement in CAT scores of -5.82 (95% CI -7.61 to -4.03; P < 0.001) and an increase in FEV₁ of 127 mL (95% CI 42–212; P < 0.001). researchgate.net
A UK primary care observational study assessed the frequency of "medication success" among patients with COPD who initiated BGF. tandfonline.comnih.gov Medication success was defined as the absence of a major cardiac or respiratory event (including complicated COPD exacerbation, hospitalization for any respiratory event, myocardial infarction, new/hospitalized heart failure, and death) and no incidence of pneumonia. tandfonline.comnih.gov The study included 285 patients. tandfonline.comnih.gov Prior to BGF initiation, these patients often presented with severe airflow obstruction, high symptom burden, and evidence of short-acting beta2-agonist over-use. tandfonline.comnih.gov Real-life medication success was achieved by a high proportion of patients: 96.5% (n=275/285 [95% CI: 93.6, 98.3]) during 90 days of treatment and 91.8% (n=169/184 [95% CI: 86.9, 95.4]) of patients at 180 days. tandfonline.comnih.gov The study concluded that the majority of patients initiating BGF experienced real-life medication success, reflecting the absence of severe cardiopulmonary events, with benefits observed early and sustained over 180 days. nih.gov
The MASCOT (MAnaging Small airways dysfunction in COPD patients in real life on the fixed Triple combination of BDP/FF/G) prospective observational study specifically investigated the effectiveness of the extrafine fixed triple combination of beclomethasone dipropionate, formoterol fumarate, and Glycopyrronium on parameters evaluating small airways dysfunction in COPD patients in a real-life setting. dovepress.com The study included 93 patients with COPD and small airways dysfunction who switched from LABA/LAMA dual therapy. dovepress.com Significant improvements were observed in multiple parameters after 4 weeks, including forced expiratory flow at 25–75% of the vital capacity (FEF₂₅₋₇₅%), FEV₁, residual volume/total lung capacity (RV/TLC), as well as improvements in CAT and SGRQ scores. dovepress.com The study confirmed in a real-world setting results seen in randomized trials regarding improvements in FEV₁ and SGRQ total score. dovepress.com
A multi-centre, prospective, observational, single-arm study (NCT04536402) in Chinese patients with COPD evaluated the real-world safety and effectiveness of BGF MDI over 12 weeks. ersnet.org While primarily focused on safety, real-world effectiveness was also assessed. ersnet.org
These real-world studies provide evidence that this compound, particularly in triple combination therapy, demonstrates effectiveness in improving lung function, reducing symptoms, and contributing to positive clinical outcomes in a heterogeneous COPD population encountered in routine clinical practice.
Here is a summary of selected findings from real-world evidence and observational studies involving this compound in COPD:
| Study Type / Therapy (this compound-containing) | Patient Population | Key Outcome(s) | Finding | Source |
| Systematic Review & Meta-Analysis (RWE) / BDP/FF/G | Moderate-to-severe COPD | Change in CAT score; Change in FEV₁ | Significant improvement in CAT (-5.82) and FEV₁ (127 mL) vs prior treatments. | researchgate.net |
| Observational Study (UK Primary Care) / BGF | COPD patients initiating BGF | Medication success (absence of major cardiopulmonary events) at 90 and 180 days | Achieved by 96.5% at 90 days and 91.8% at 180 days. | tandfonline.comnih.gov |
| Observational Study (MASCOT) / BDP/FF/G | COPD patients with small airways dysfunction | Improvement in small airways dysfunction parameters (e.g., FEF₂₅₋₇₅%, R5-19); FEV₁; CAT; SGRQ | Significant improvements in SAD parameters, FEV₁, CAT, and SGRQ scores after 4 weeks. | dovepress.com |
| Observational Study (China) / BGF MDI | Chinese COPD patients prescribed BGF MDI | Effectiveness (alongside safety) | Study evaluated effectiveness in real-world practice. | ersnet.org |
Emerging Research and Future Directions
Identification of Novel Therapeutic Targets for Glycopyrrolate Applications
Emerging research is investigating the potential of this compound beyond its traditional uses. While this compound primarily targets muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 receptors responsible for bronchoconstriction and glandular secretion, exploration into other potential therapeutic targets or mechanisms is ongoing. dovepress.comtandfonline.comnih.gov The development of combination therapies, where this compound is used alongside other medications, is a focus of pharmaceutical research to potentially improve treatment outcomes, decrease side effects, and reduce dosing frequency. marketresearchintellect.com These combination formulations are being investigated for both gastrointestinal and respiratory issues. marketresearchintellect.com
Optimization of Dosing Strategies and Personalized Medicine Approaches
Optimizing this compound dosing strategies and implementing personalized medicine approaches are key areas of future research. Studies are exploring dose-ranging to identify optimal efficacy and safety profiles across different patient populations and indications. tandfonline.comnih.govnih.govsweatblock.com For instance, dose-ranging studies have been conducted for inhaled this compound in COPD patients and oral this compound solution in pediatric patients with sialorrhea. nih.govnih.govfda.govnih.govnih.gov The concept of personalized medicine, which tailors treatments based on individual patient characteristics, including genetic factors influencing drug metabolism and response, is gaining traction. skinpluspharmacy.com.aumdpi.comtfscro.combiomedpharmajournal.org While the application of personalized medicine specifically to this compound dosing is an area for future exploration, the broader field aims to optimize medication selection and dosing procedures to enhance efficacy and minimize adverse effects. mdpi.com
Development of Objective Outcome Measures in Sialorrhea and Hyperhidrosis Research
The development and refinement of objective outcome measures are crucial for advancing research in conditions treated by this compound, such as sialorrhea and hyperhidrosis. While subjective measures like patient/caregiver evaluations and symptom scales (e.g., Hyperhidrosis Disease Severity Scale [HDSS]) have been used, there is a need for more objective assessments. nih.govnih.gov In hyperhidrosis research, sweat production (SP) measured objectively has been utilized alongside HDSS. nih.gov Future research aims to develop and validate more precise and standardized objective measures to accurately quantify treatment response and facilitate comparisons across studies. researchgate.netppd.com
Long-Term Safety and Efficacy Profile Elucidation
Elucidating the long-term safety and efficacy profile of this compound remains an important area of investigation, particularly for chronic use in conditions like COPD, sialorrhea, and hyperhidrosis. While studies have evaluated this compound over periods of several weeks to a year, longer-term data are needed. nih.govdovepress.comtandfonline.comfirstwordpharma.comdrugtopics.com For example, a 48-week study evaluated the long-term safety and tolerability of nebulized this compound in patients with moderate-to-very severe COPD. firstwordpharma.com Further long-term studies, including those with active comparators, are necessary to comprehensively assess the long-term safety and efficacy of different this compound formulations and dosing regimens. dovepress.comtandfonline.com
Exploration of this compound in Underserved Patient Populations or Rare Conditions
There is ongoing interest in exploring the potential utility of this compound in underserved patient populations or rare conditions where treatment options are limited. researchgate.netresearchgate.net While this compound is used for chronic drooling in children with neurological conditions, this population can still be considered underserved in terms of available and easily administered formulations in some regions. researchgate.netresearchgate.netmayoclinic.org Rare diseases, in general, present significant challenges for drug development due to small and fragmented patient populations. tfscro.comppd.comeurordis.orgpfizer.com.cn Research into rare conditions often requires innovative approaches, including the use of real-world data and patient-centric methods. tfscro.comppd.com Future research may explore the application of this compound or its derivatives in specific rare conditions where anticholinergic activity could offer therapeutic benefit.
Advanced Pharmacological Modeling and Simulation Studies
Advanced pharmacological modeling and simulation studies play a crucial role in understanding this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties and informing future research and development. Population PK models have been developed to describe the systemic exposure of inhaled this compound and assess the influence of factors like age, body weight, and race/ethnicity. fda.govnih.gov Modeling and simulation have also been used to inform trial design, for example, in hyperhidrosis research to determine sample size for dose-response studies. nih.gov These modeling approaches can help predict drug behavior, optimize dosing regimens, and reduce the need for large clinical trials. nih.govnih.govresearchgate.net Future studies may utilize more complex models to explore drug interactions, variability in patient response, and the effects of different administration routes.
常见问题
Q. What are the primary pharmacological mechanisms of glycopyrrolate, and how do they inform experimental design in preclinical studies?
this compound functions as a competitive antagonist of muscarinic acetylcholine receptors, selectively inhibiting peripheral cholinergic activity without crossing the blood-brain barrier. In preclinical studies, researchers should standardize administration routes (e.g., subcutaneous vs. oral) and timing relative to outcomes. For example, in non-human primate models, a 30-minute post-administration rest period is critical to ensure drug efficacy before behavioral or physiological testing . Dose-response curves and control groups (e.g., saline placebo) must be incorporated to isolate drug-specific effects.
Q. What statistical methods are recommended for analyzing this compound’s efficacy in clinical trials?
For categorical outcomes (e.g., hypotension incidence), Fisher’s exact test is appropriate, while continuous data (e.g., blood pressure measurements) should use t-tests or Mann-Whitney U tests. Longitudinal studies require multilevel mixed-effects linear regression models to account for repeated measures and intra-subject variability. Adjust statistical power to ≥90% to detect clinically significant differences, as demonstrated in spinal anesthesia trials comparing this compound with placebo .
Q. How should researchers address this compound’s physical compatibility with other drugs in vitro?
Conduct compatibility testing by co-administering this compound with target drugs (e.g., rocuronium) in standardized containers under controlled conditions. Monitor for precipitation or turbidity over 60 minutes, and validate results against positive/negative controls. Note that physical compatibility does not guarantee therapeutic efficacy, necessitating follow-up chemical assays .
Advanced Research Questions
Q. How can conflicting findings on this compound’s association with post-operative urinary retention (POUR) be resolved?
Conflicting results (e.g., this compound’s OR of 3.48 for POUR in one study vs. null effects in others) require meta-analytic approaches. Pool datasets from prospective trials, stratify by covariates (e.g., surgical type, patient age), and perform sensitivity analyses. Use multivariate logistic regression to adjust for confounding variables like fluid administration or concurrent medications. Incomplete data in original studies necessitate rigorous imputation protocols or exclusion criteria.
Q. What methodologies optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling in heterogeneous populations?
Employ population PK/PD models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates such as renal function, age, and co-administered β-blockers (e.g., atenolol ). Validate models with bootstrapping or visual predictive checks. For real-world data (RWD), apply propensity score matching to balance baseline characteristics between this compound users and controls .
Q. How can researchers design trials to evaluate this compound’s safety in pregnancy and lactation?
Ethical constraints limit direct experimentation; thus, leverage retrospective cohort studies with matched controls. Use placental barrier permeability data (e.g., minimal transfer ) to justify exclusion criteria. For lactation studies, measure drug concentrations in breast milk via high-performance liquid chromatography (HPLC) and model infant exposure using milk-to-plasma ratios. Always adjust for maternal comorbidities and concurrent anticholinergic use.
Methodological Recommendations
- PICOT Framework : Structure research questions using Population, Intervention, Comparison, Outcome, and Time (e.g., "In elderly surgical patients (P), does this compound (I) reduce hypotension (O) compared to saline (C) within 2 hours (T)?" ).
- Real-World Evidence (RWE) : Use patient-reported outcomes (e.g., device satisfaction surveys) to complement clinical trial data. For this compound/eFlow studies, assess confidence levels via Likert scales and triangulate with adherence metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
